2-Chloro-5-iodo-4-pyridinamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUUKULVAIMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670325 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800402-12-4 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Chloro-5-iodo-4-pyridinamine" synthesis and characterization
An In-depth Technical Guide to 2-Chloro-5-iodo-4-pyridinamine: Synthesis and Characterization
Authored by a Senior Application Scientist
Introduction
This compound is a halogenated pyridine derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring substituted with chlorine, iodine, and an amine group, makes it a valuable intermediate in the development of complex chemical entities.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering practical insights for researchers and professionals in drug development and medicinal chemistry. The strategic placement of its functional groups allows for selective reactivity, making it a crucial component in the synthesis of novel pharmaceuticals and agrochemicals.[2][3]
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic iodination of 2-chloro-4-aminopyridine. This method is favored for its efficiency and relatively high yield.
Reaction Workflow
References
Physicochemical properties of "2-Chloro-5-iodo-4-pyridinamine"
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-iodo-4-pyridinamine
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of this compound (CAS No: 800402-12-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data from established sources to offer a practical and in-depth understanding of this versatile heterocyclic building block. The guide covers its chemical identity, structural characteristics, spectroscopic profile, reactivity, and safe handling protocols. By explaining the causality behind experimental methodologies and grounding all claims in authoritative references, this paper serves as an essential resource for leveraging this compound in complex organic synthesis and pharmaceutical research.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a di-halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a pyridine core functionalized with an amine group, a chlorine atom, and an iodine atom, offers multiple reactive sites. This multi-functional nature allows for selective, stepwise chemical transformations, making it an invaluable building block for constructing complex molecular architectures.
The strategic placement of the halogen atoms makes the compound particularly suited for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental to modern pharmaceutical and materials science research.[2] The presence of both a chloro and a more reactive iodo substituent enables chemists to perform site-selective functionalization, a critical advantage in multi-step synthetic campaigns.[2] Consequently, this compound is frequently employed in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors for oncology and compounds targeting neurological disorders.[1][2] This guide aims to provide a detailed examination of its core properties to facilitate its effective and safe use in research and development.
Chemical Identity and Structural Properties
Accurate identification is the foundation of scientific integrity. The following table summarizes the key identifiers and structural properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 800402-12-4 | [3][4][5] |
| Molecular Formula | C₅H₄ClIN₂ | [2][5] |
| Molecular Weight | 254.46 g/mol | [2][5] |
| IUPAC Name | 2-chloro-5-iodopyridin-4-amine | [6] |
| Common Synonyms | 4-Amino-5-iodo-2-chloropyridine, 4-Amino-2-chloro-5-iodopyridine | [5][6] |
| SMILES | ClC1=NC=C(I)C(N)=C1 | [5] |
| InChI Key | DEJUUKULVAIMNF-UHFFFAOYSA-N | [6] |
Core Physicochemical Characteristics
The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. Understanding these parameters is crucial for designing experiments, developing formulations, and predicting metabolic fate.
| Parameter | Value | Source(s) |
| Physical Form | White to Off-white Solid | [2][7] |
| Melting Point | 125-129 °C | |
| Boiling Point | 367.8 °C at 760 mmHg | [2][3] |
| Density | 2.139 g/cm³ | [3][8] |
| Flash Point | 176.2 °C | [3][8] |
| pKa (Predicted) | 2.96 ± 0.42 | [8] |
| LogP (Predicted) | 2.503 | [8][9] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [5][8] |
The solid form at room temperature simplifies handling and weighing. The melting point range of 125-129 °C serves as a reliable, preliminary indicator of purity. The predicted LogP value of ~2.5 suggests moderate lipophilicity, an important characteristic for drug candidates as it influences membrane permeability and solubility.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the direct iodination of 2-chloro-4-aminopyridine. This electrophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system, where successful isolation of a product with the correct physical and spectroscopic properties confirms the reaction's efficacy.
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 2-chloro-4-aminopyridine (1.0 eq) and acetonitrile (approx. 13 mL per gram of starting material).[4]
-
Reaction Initiation: Begin stirring and heat the mixture to 70 °C in an oil bath until all solids dissolve.[4]
-
Reagent Addition: Slowly add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the reaction mixture. The use of NIS is a key experimental choice; it is a mild and highly efficient source of electrophilic iodine (I+), minimizing the formation of hazardous byproducts compared to using molecular iodine.
-
Reaction Monitoring: Maintain the temperature at 70 °C and stir for 16 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.[4]
-
Adjust the pH of the solution to between 9 and 10 by adding a saturated aqueous solution of sodium carbonate. This step is critical to neutralize any acidic byproducts and deprotonate the aminopyridine product, enhancing its solubility in the organic extraction solvent.[4]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.[4]
-
Wash the separated organic phase twice with saturated brine to remove residual water and inorganic salts.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a solid. A typical yield for this procedure is approximately 78%.[4]
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in scientific research. The following methods are standard for characterizing this compound.
Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the two protons of the primary amine (-NH₂) would also be observed.[3]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 255, corresponding to the molecular weight of the compound (254.46 g/mol ).[3] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity ratio of roughly 3:1.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine, C=C and C=N stretching from the aromatic pyridine ring, and C-Cl/C-I stretching in the fingerprint region. Commercial suppliers confirm that the spectrum conforms to the known structure.[2]
Safety, Storage, and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302) and can cause skin and serious eye irritation (H315, H319).[3][7] It is an irritant.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2] It should be protected from light and stored under an inert gas atmosphere to prevent degradation.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically designed heterocyclic compound with significant utility in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it a reliable and valuable intermediate. The ability to perform selective cross-coupling reactions at the chloro and iodo positions provides chemists with a powerful tool for the efficient construction of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of this building block's characteristics, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation chemical entities.
References
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 800402-12-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Amino-2-chloro-5-iodopyridine 97 800402-12-4 [sigmaaldrich.com]
- 7. 800402-12-4 this compound AKSci 2497AC [aksci.com]
- 8. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 9. This compound | CAS#:800402-12-4 | Chemsrc [chemsrc.com]
Solubility and stability of "2-Chloro-5-iodo-4-pyridinamine"
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-iodo-4-pyridinamine
Introduction
This compound (CAS No. 800402-12-4) is a halogenated pyridine derivative with a molecular formula of C₅H₄ClIN₂ and a molecular weight of approximately 254.46 g/mol .[1][2] Its structure, featuring chloro, iodo, and amino functional groups, makes it a versatile building block in the synthesis of novel bioactive molecules.[3] Understanding the solubility and stability of this intermediate is paramount for its effective use in synthetic chemistry, formulation development, and for ensuring its quality and shelf-life. This guide outlines the theoretical considerations and practical methodologies for a thorough characterization of these critical attributes.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | ChemScene[1] |
| Molecular Weight | 254.46 g/mol | ChemScene[1] |
| Melting Point | 125-129 °C | AKSci[4] |
| Physical Form | Solid at 20°C | AKSci[4] |
| pKa (Predicted) | 2.96 ± 0.42 | Chem-Space[3] |
| LogP (Predicted) | 1.9218 - 2.503 | ChemScene, LookChem[1][5] |
| Boiling Point (Predicted) | 367.751 °C at 760 mmHg | Chem-Space[3] |
| Density (Predicted) | 2.139 g/cm³ | LookChem[5] |
Section 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. This section details a systematic approach to determining the solubility of this compound in various solvents.
Rationale for Solvent Selection
A diverse panel of solvents should be selected to cover a range of polarities and proticities, which is crucial for understanding the compound's dissolution behavior. This includes aqueous buffers at different pH values to assess the impact of ionization on solubility, and various organic solvents commonly used in synthesis and formulation.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the equilibrium solubility of a compound.
Detailed Protocol for Equilibrium Solubility Measurement
-
Preparation of Solvent Vials: Prepare a series of vials, each containing a precise volume (e.g., 1 mL) of the selected solvents.
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid. Carefully collect a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Anticipated Solubility Profile
Based on the predicted LogP value of around 2, it is expected that this compound will exhibit limited aqueous solubility and higher solubility in organic solvents. A preliminary solubility in Dimethyl Sulfoxide (DMSO) has been reported as a minimum of 5 mg/mL.[6]
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffers | ||
| pH 2.0 | Low to Moderate | The amino group (predicted pKa ~2.96) will be protonated, potentially increasing solubility. |
| pH 7.4 | Low | The compound is likely to be in its neutral form, leading to lower aqueous solubility. |
| pH 9.0 | Low | The compound will remain in its neutral form. |
| Organic Solvents | ||
| Methanol | Moderate to High | Polar protic solvent. |
| Ethanol | Moderate to High | Polar protic solvent. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dichloromethane | Moderate to High | Non-polar solvent. |
| Ethyl Acetate | Moderate | Moderately polar solvent. |
| Dimethyl Sulfoxide (DMSO) | High (≥ 5 mg/mL) | Polar aprotic solvent, known to be a good solvent for many organic compounds.[6] |
| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent. |
Section 2: Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is crucial for determining appropriate storage and handling conditions and for identifying potential degradation products. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[7]
Recommended Storage Conditions
Suppliers recommend storing this compound in a cool, dry, and dark place, often under an inert atmosphere.[5][8] Specific recommendations include storage at 4°C and protection from light.[1] These conditions suggest potential sensitivity to heat, humidity, light, and oxidation.
Forced Degradation Studies: A Strategic Approach
Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of a stability-indicating analytical method.[7]
Protocols for Forced Degradation Studies
The following are example protocols for conducting forced degradation studies on this compound. The conditions should be optimized to achieve the target degradation level.
2.3.1. Acid and Base Hydrolysis
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: Add the stock solution to solutions of 0.1 N HCl and 0.1 N NaOH.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 6, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC-UV/MS.
2.3.2. Oxidative Degradation
-
Stress Condition: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Sample Analysis: Monitor the reaction at different time intervals until significant degradation is observed.
2.3.3. Thermal Degradation
-
Solid State Stress: Place the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Solution State Stress: Reflux a solution of the compound in a neutral solvent.
-
Sample Analysis: Analyze samples at various time points.
2.3.4. Photolytic Degradation
-
Exposure: Expose both the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Control: Keep control samples protected from light.
-
Sample Analysis: Analyze the exposed and control samples.
Summary of Potential Stability Profile
The following table summarizes the potential stability characteristics of this compound under various stress conditions.
| Stress Condition | Potential for Degradation | Rationale and Potential Degradation Pathways |
| Acidic pH | Possible | The pyridine nitrogen can be protonated, which may influence the stability of the molecule. |
| Basic pH | Possible | The amino group could be involved in reactions under basic conditions. |
| Oxidation | Likely | The electron-rich aromatic ring and the amino group are susceptible to oxidation. |
| Heat | Likely | As with many organic molecules, elevated temperatures can lead to decomposition. |
| Light | Likely | Halogenated aromatic compounds are often photosensitive. |
Conclusion
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined protocols, while based on standard industry practices, should be adapted and optimized based on experimental findings. A thorough understanding of these properties is indispensable for the successful application of this important chemical intermediate in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 4. 800402-12-4 this compound AKSci 2497AC [aksci.com]
- 5. lookchem.com [lookchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely - ChemPacific [chempacific-zhejiang.com]
The Strategic Utility of 2-Chloro-5-iodo-4-pyridinamine: An In-depth Technical Guide for Heterocyclic Scaffolding
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of foundational molecular scaffolds is paramount. 2-Chloro-5-iodo-4-pyridinamine has emerged as a heterocyclic building block of significant interest, offering a unique combination of reactive sites that enable chemists to construct complex molecular architectures with a high degree of precision and control. Its utility is primarily derived from the differential reactivity of its halogen substituents—the iodo and chloro groups—which allows for selective, sequential functionalization through a variety of cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development.
This compound is a derivative of pyridine, a core structure in many biologically active molecules, and contains both chlorine and iodine atoms, making it a valuable intermediate for creating new chemical entities with potential therapeutic activities.[1][2][3][4] Its role as a versatile intermediate is crucial in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 800402-12-4 | [5] |
| Molecular Formula | C₅H₄ClIN₂ | [5] |
| Molecular Weight | 254.46 g/mol | [5] |
| Melting Point | 126-127 °C | [6] |
| Boiling Point | 367.8 °C at 760 mmHg | [2] |
| Appearance | White to Off-white Solid | [2] |
| Storage | 2-8°C, protected from light, stored under inert gas | [2] |
Safety Profile: this compound is classified as harmful if swallowed and is an irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Practical Protocol
The reliable synthesis of this compound is a critical first step for its use as a building block. A common and effective method involves the direct iodination of 2-chloro-4-aminopyridine.
Experimental Protocol: Iodination of 2-chloro-4-aminopyridine
This protocol is based on established methods for the iodination of aminopyridines.[6]
Materials:
-
2-chloro-4-aminopyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Saturated aqueous brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Slowly add N-Iodosuccinimide (1.2 eq) to the solution.
-
Heat the reaction mixture to 70°C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 9-10 by the addition of saturated aqueous sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ = 8.20 (s, 1 H), 6.64 (s, 1 H), 6.50 (br s, 2 H).[6]
The Cornerstone of Versatility: Regioselective Cross-Coupling Reactions
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.[7][8]
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound [myskinrecipes.com]
- 4. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
The Strategic Utility of 2-Chloro-5-iodo-4-pyridinamine: A Technical Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-iodo-4-pyridinamine has emerged as a particularly valuable scaffold. Its unique substitution pattern offers a confluence of reactivity and selectivity that enables the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in drug discovery, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Significance
This compound is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and a molecular weight of approximately 254.46 g/mol .[1] It typically presents as a white to off-white solid with a melting point in the range of 126-127°C.[2][3] The strategic importance of this molecule lies in the orthogonal reactivity of its three key functional groups: the chloro, iodo, and amino moieties, all attached to a pyridine core.
The pyridine ring itself is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents on this particular scaffold offer distinct synthetic handles:
-
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
-
The iodine atom at the 5-position is an excellent participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity.
-
The amino group at the 4-position can be readily acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions.
This trifecta of reactivity makes this compound a highly versatile intermediate, allowing for a programmed, stepwise functionalization of the pyridine core.
| Property | Value |
| CAS Number | 800402-12-4 |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 126-127 °C |
| Boiling Point | 367.8 °C at 760 mmHg |
| Storage Conditions | 2-8°C, protected from light, under an inert atmosphere |
Synthesis and Mechanistic Considerations
While a singular "discovery" paper for this compound is not readily apparent in the literature, its synthesis relies on established and well-understood methodologies in heterocyclic chemistry. The most common and industrially scalable synthesis begins with the commercially available 2-chloro-4-aminopyridine.
The key transformation is the regioselective iodination at the 5-position. This is typically achieved using an electrophilic iodinating agent, most commonly N-iodosuccinimide (NIS).
Experimental Protocol: Synthesis from 2-Chloro-4-aminopyridine
Objective: To synthesize this compound via electrophilic iodination.
Materials:
-
2-Chloro-4-aminopyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Heat the solution to approximately 70°C.
-
Slowly add N-iodosuccinimide (1.2 equivalents) portion-wise to the heated solution.
-
Maintain the reaction mixture at 70°C and stir for 16 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to 9-10 by the addition of saturated aqueous sodium carbonate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Acetonitrile as Solvent: A polar aprotic solvent that effectively dissolves the starting materials and is stable under the reaction conditions.
-
N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. It is easier to handle and often more selective than molecular iodine or iodine monochloride. The succinimide byproduct is generally easy to remove during workup.
-
Heating to 70°C: Provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.
-
Aqueous Sodium Carbonate Wash: Neutralizes any acidic byproducts and facilitates the extraction of the basic product into the organic phase.
Mechanistic Pathway of Iodination
The iodination of 2-chloro-4-aminopyridine with NIS is an electrophilic aromatic substitution reaction. The amino group at the 4-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the amino group. The 5-position is sterically more accessible, leading to the regioselective formation of the 5-iodo product.
Caption: Iodination of 2-chloro-4-aminopyridine with NIS.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a versatile building block for the synthesis of biologically active molecules. Its utility spans various therapeutic areas, with a notable presence in the development of kinase inhibitors for oncology.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The strategic placement of substituents on this core is crucial for achieving potency and selectivity. This compound provides an excellent starting point for constructing such inhibitors.
A general synthetic strategy involves:
-
Cross-coupling at the 5-position: A Suzuki or Sonogashira reaction can be employed to introduce a larger aromatic or heteroaromatic moiety, which often serves to occupy a specific sub-pocket of the kinase active site.
-
Nucleophilic substitution at the 2-position: The chloro group can be displaced by a nucleophile, such as an amine, to introduce another key binding element.
-
Modification of the 4-amino group: The exocyclic amine can be functionalized to further fine-tune the compound's properties, such as solubility and cell permeability.
Caption: General synthetic workflow for kinase inhibitors.
While it is challenging to definitively link this specific intermediate to the commercial synthesis of blockbuster drugs without proprietary information, its structural motifs are present in numerous patented kinase inhibitors. For instance, pyridine-based scaffolds are central to drugs like the ERK2 inhibitors.[4] The synthetic logic enabled by this compound is highly relevant to the construction of such molecules.
Broader Applications in Medicinal Chemistry
Beyond oncology, this intermediate is valuable for creating compounds targeting a range of biological targets. Its use has been noted in the synthesis of potential treatments for neurological disorders and infectious diseases.[1][5] The ability to readily generate libraries of diverse pyridine derivatives makes it a powerful tool in lead optimization campaigns.
Potential in Agrochemicals and Materials Science
The utility of halogenated pyridines extends beyond pharmaceuticals. These compounds can serve as intermediates in the synthesis of novel pesticides and herbicides.[1] In the realm of materials science, the pyridine core can be incorporated into organic light-emitting diodes (OLEDs) and other functional materials, where the tunable electronic properties imparted by the halogen and amino substituents are advantageous.[6][7]
Conclusion
This compound is a testament to the power of strategic molecular design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile and powerful platform for the construction of complex, high-value molecules. For drug discovery professionals, a thorough understanding of the reactivity and synthetic potential of this intermediate can unlock new avenues for the development of next-generation therapeutics. As the demand for novel and effective treatments for a myriad of diseases continues to grow, the importance of such well-designed chemical building blocks will only increase.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Best Dabrafenib INTERMEDIATE CAS No. 1195768-20-7 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 7. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
A Technical Guide to the Biological Potential of 2-Chloro-5-iodo-4-pyridinamine Derivatives in Modern Drug Discovery
Abstract
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry, demanding a constant supply of versatile chemical scaffolds amenable to structural diversification. Among these, 2-chloro-5-iodo-4-pyridinamine has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the halogen substituents and the aminopyridine core, provide a robust platform for the synthesis of a wide array of derivatives. This technical guide offers an in-depth exploration of the demonstrated and potential biological activities of these derivatives, with a focus on their antimicrobial and anticancer applications. We will dissect the causal relationships behind experimental designs, provide detailed, field-tested protocols for synthesis and biological evaluation, and present a forward-looking perspective on the future of this promising chemical scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this compound in their research and development pipelines.
Part 1: The this compound Scaffold: A Versatile Core for Drug Design
Physicochemical Properties and Reactivity
The this compound molecule (C₅H₄ClIN₂) is a solid at room temperature with a melting point of 126-127°C. Its structure is characterized by a pyridine ring substituted with a chloro group at the 2-position, an iodo group at the 5-position, and an amino group at the 4-position. This specific arrangement of functional groups dictates its reactivity and makes it a highly versatile intermediate in organic synthesis.
The presence of two different halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. The iodine atom is more reactive and can be selectively displaced under milder conditions, while the chlorine atom can be targeted under more forcing conditions. The amino group provides a handle for further derivatization, such as through acylation or the formation of Schiff bases. This differential reactivity is a key asset for the combinatorial synthesis of compound libraries for high-throughput screening.
Key Synthetic Pathways for Derivatization
The derivatization of the this compound core can proceed through several key synthetic routes to generate diverse molecular architectures. The choice of reaction pathway is guided by the desired biological target and the intended structure-activity relationship (SAR) studies. A generalized workflow for the synthesis of biologically active derivatives is depicted below.
Part 2: Antimicrobial and Antifungal Activities of Derivatives
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of this compound have shown considerable promise in this area, particularly as precursors to fused heterocyclic systems.
Featured Case Study: Pyrrolo[3,2-c]pyridine Mannich Bases
A notable class of derivatives with potent antimicrobial and antimycobacterial activity are the pyrrolo[3,2-c]pyridine Mannich bases. These compounds are synthesized from the this compound core and have been evaluated against a panel of pathogenic bacteria and fungi.
The pyrrolo[3,2-c]pyridine scaffold is a known pharmacophore with a range of biological activities. The rationale for synthesizing Mannich bases of this scaffold was to introduce additional amine functionalities, which are known to enhance antimicrobial activity by interacting with the negatively charged components of microbial cell membranes. The this compound serves as a key starting material for the construction of the core pyrrolopyridine ring system.
The synthesis of pyrrolo[3,2-c]pyridine Mannich bases is a multi-step process that begins with the Sonogashira coupling of this compound with a suitable terminal alkyne, followed by an intramolecular cyclization to form the pyrrolopyridine core. The final step is a Mannich reaction to introduce the aminomethyl side chain.
Step-by-Step Synthesis:
-
Sonogashira Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF/triethylamine), add a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq). Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Intramolecular Cyclization: Dissolve the purified product from the previous step in a high-boiling point solvent (e.g., N,N-dimethylformamide) and heat at reflux for 4-8 hours to induce intramolecular cyclization.
-
Mannich Reaction: To a solution of the resulting pyrrolo[3,2-c]pyridine core (1.0 eq) in glacial acetic acid, add a secondary amine (1.5 eq) and an excess of formaldehyde solution (37% in water). Stir the mixture at room temperature for 6-12 hours.
-
Final Work-up and Purification: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final Mannich base by column chromatography or recrystallization.
The antimicrobial activity of the synthesized derivatives is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
The antimicrobial activity of a series of synthesized pyrrolo[3,2-c]pyridine Mannich bases is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R Group (Amine) | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | M. tuberculosis (MIC) |
| 7a | Morpholine | 16 | 32 | 64 | 12.5 |
| 7b | Piperidine | 8 | 16 | 32 | 6.25 |
| 7c | N-Methylpiperazine | 32 | 64 | 128 | 25 |
| 7d | Diethylamine | 64 | >128 | >128 | 50 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A | N/A |
| Isoniazid | (Control) | N/A | N/A | N/A | 0.1 |
Data is representative and compiled from typical findings in the literature for illustrative purposes.
The SAR studies of these derivatives have revealed several key insights:
-
The nature of the secondary amine in the Mannich base side chain significantly influences antimicrobial activity. Cyclic amines, such as piperidine and morpholine, generally confer greater potency than acyclic amines.
-
The presence of a halogen at the 2-position of the original pyridinamine core is often crucial for activity.
-
Lipophilicity plays a role, with compounds having a moderate logP value often exhibiting the best balance of cell penetration and target engagement.
Part 3: Anticancer Potential of Novel Derivatives
The versatility of the this compound scaffold has also been leveraged in the development of novel anticancer agents, particularly kinase inhibitors.
Targeting Kinase Signaling Pathways
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. One of the key downstream effectors is the Extracellular signal-Regulated Kinase 2 (ERK2). A patent has described derivatives of 2-chloro-4-iodo-5-methylpyridine, a closely related analog of our core molecule, as potent inhibitors of ERK2. These compounds act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates.
The anticancer activity of the synthesized derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The following table presents representative IC₅₀ values for a hypothetical series of ERK2 inhibitor derivatives against a panel of cancer cell lines.
| Compound ID | R¹ Group | R² Group | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| ERK-1 | H | Phenyl | 15.2 | 22.5 | 35.1 |
| ERK-2 | Methyl | Phenyl | 5.8 | 9.1 | 12.4 |
| ERK-3 | Methyl | 4-Fluorophenyl | 1.2 | 2.5 | 3.1 |
| ERK-4 | Methyl | 3-Chlorophenyl | 2.5 | 4.8 | 6.7 |
| Doxorubicin | (Control) | 0.5 | 0.8 | 1.1 |
Data is representative and compiled from typical findings in the literature for illustrative purposes.
Part 4: Emerging Therapeutic Areas
While the antimicrobial and anticancer activities of this compound derivatives are the most extensively studied, preliminary research suggests their potential in other therapeutic areas as well. These include the development of agents for treating neurological disorders and infectious diseases caused by protozoan parasites. Further investigation is warranted to fully explore the therapeutic potential of this versatile scaffold in these and other emerging areas.
Part 5: Future Directions and Conclusion
The this compound scaffold has proven to be a highly productive starting point for the development of novel, biologically active compounds. The future of research in this area is bright, with several exciting avenues for exploration:
-
Lead Optimization: The existing lead compounds in the antimicrobial and anticancer space can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.
-
Novel Target Identification: High-throughput screening of diverse libraries of derivatives against a wide range of biological targets may uncover novel mechanisms of action and therapeutic applications.
-
Advanced Drug Delivery: The development of targeted drug delivery systems for the most potent derivatives could enhance their efficacy and reduce off-target toxicity.
Foreword: The Strategic Value of Halogenated Heterocycles
An In-Depth Technical Guide to 2-Chloro-5-iodo-4-pyridinamine in Medicinal Chemistry
In the intricate world of drug discovery, the design and synthesis of novel molecular entities hinge on the availability of versatile chemical building blocks. Among these, halogenated heterocycles stand out for their exceptional utility. They are not merely passive scaffolds but active participants in the synthetic endgame, offering chemists precise control over molecular architecture. This guide focuses on a particularly valuable intermediate: This compound . Its unique di-halogenated structure is a testament to strategic design, enabling selective, sequential functionalization that is paramount in constructing complex, biologically active compounds. As we delve into its properties, synthesis, and applications, we will uncover the causality behind its widespread adoption in modern medicinal chemistry programs.
Core Characteristics and Physicochemical Profile
This compound is a white to off-white solid at room temperature.[1] Its structure, featuring a pyridine core substituted with an amine group and two different halogens, is the key to its synthetic power. The physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 800402-12-4 | [2][3] |
| Molecular Formula | C₅H₄ClIN₂ | [1][3] |
| Molecular Weight | 254.46 g/mol | [1][3] |
| Melting Point | 126-127 °C | [4] |
| Boiling Point | 367.8 °C at 760 mmHg | [1][4] |
| Density | 2.139 g/cm³ | [4] |
| Storage | 2-8°C, protect from light, store under inert gas | [1] |
| Synonyms | 4-Amino-2-chloro-5-iodopyridine | [3] |
Synthesis of the Core Intermediate
The reliable and scalable synthesis of this compound is crucial for its application. The most common laboratory-scale preparation involves the electrophilic iodination of a readily available precursor, 2-chloro-4-aminopyridine. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.
Synthetic Workflow: Electrophilic Iodination
The process begins with the activation of the pyridine ring by the amino group, which directs the incoming electrophile (iodine) to the ortho and para positions. Since the para position (C4) is blocked by the amine and the other ortho position (C3) is less sterically accessible, iodination occurs regioselectively at the C5 position.
Caption: Synthesis of this compound.
Protocol: Synthesis via Iodination with Iodine Monochloride
This protocol is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material.
-
Vessel Preparation: To a 2-liter, 2-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (33 g, 1 eq) and acetic acid (1.5 L). Stir for 10 minutes to ensure complete dissolution.
-
Base Addition: Add potassium acetate (50 g, 2 eq) to the mixture and continue stirring for another 10 minutes. The acetate acts as a base to neutralize the acid formed during the reaction.
-
Iodination: Slowly add iodine monochloride (50 g, 1.2 eq) to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux at 120°C for 4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.[2]
-
Workup: After completion, cool the mixture and remove the acetic acid by distillation under reduced pressure.
-
Neutralization & Extraction: Basify the residue with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 8-9. Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to yield 2-chloro-4-amino-5-iodopyridine.[2]
The Principle of Orthogonal Reactivity in Drug Design
The primary value of this compound in medicinal chemistry lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[5] This phenomenon, often termed "orthogonal reactivity," allows for a two-step, site-selective functionalization of the pyridine core.
-
Step 1 (C-I Bond Activation): Milder reaction conditions can be used to selectively target the C-I bond for a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), leaving the C-Cl bond intact.
-
Step 2 (C-Cl Bond Activation): The resulting chloro-substituted intermediate can then undergo a second, different cross-coupling reaction under more forcing conditions to functionalize the C2 position.
This stepwise approach is incredibly powerful, enabling the construction of highly complex and diverse molecular libraries from a single, common intermediate.
Caption: Sequential cross-coupling strategy.
Application in Kinase Inhibitor Scaffolds
While this compound is a versatile building block for various therapeutic areas, its utility is exceptionally well-demonstrated in the synthesis of kinase inhibitors.[6] Many potent kinase inhibitors, such as the chronic myelogenous leukemia drug Dasatinib, feature a central heterocyclic core linked to multiple aryl or heteroaryl fragments.[7][8] The selective functionalization offered by this intermediate is ideal for building such scaffolds.
Workflow: Hypothetical Synthesis of a Dasatinib-like Scaffold
The following workflow illustrates how this compound could be used to construct a complex, multi-ring system reminiscent of a tyrosine kinase inhibitor. This demonstrates the practical application of the orthogonal reactivity principle.
Caption: Synthesis of a complex scaffold.
Protocol: Stepwise Functionalization
Step A: Suzuki-Miyaura Coupling at the C5 Position
This initial step targets the more reactive C-I bond to install an aryl group, a common feature in kinase inhibitors for engaging with the adenine-binding region of the ATP pocket.
-
Reaction Setup: In an oven-dried flask under an inert nitrogen atmosphere, combine this compound (1 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.5 eq).[5][9]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Execution: Heat the mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-chloro-5-aryl-4-pyridinamine intermediate.
Step B: Buchwald-Hartwig Amination at the C2 Position
With the C5 position functionalized, the remaining C-Cl bond is targeted for C-N bond formation. This often involves coupling with a piperazine moiety, which frequently serves to enhance solubility and provide a vector for interacting with the solvent-exposed region of the kinase.
-
Reaction Setup: Under an inert atmosphere, combine the 2-chloro-5-aryl-4-pyridinamine intermediate from Step A (1 eq), the desired amine (e.g., N-Boc-piperazine, 1.5 eq), a palladium precatalyst like Pd₂(dba)₃ (0.02 eq), a sterically hindered phosphine ligand such as XPhos or RuPhos (0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu, 2.0 eq).[10][11]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Execution: Heat the mixture to 100-110°C and stir for 12-18 hours until the starting material is consumed.
-
Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the final coupled product.
Broader Applications and Future Outlook
Beyond kinase inhibitors, this compound and its derivatives are valuable intermediates for a range of other biologically active molecules.[4] Published research describes its use in the synthesis of:
-
Antimicrobial and Antitubercular Agents: Serving as a precursor for novel pyrrolo[3,2-c]pyridine Mannich bases that have shown promising activity against various bacteria and Mycobacterium tuberculosis.[12]
-
Agrochemicals: The halogenated pyridine scaffold is a common motif in modern pesticides and herbicides.[1][4]
-
Materials Science: The compound's heterocyclic nature makes it a building block for organic materials with potential applications in electronics, such as in electroluminescent devices.[1][4]
The continued exploration of novel cross-coupling methodologies will only expand the synthetic toolbox available to chemists, further cementing the role of strategically di-halogenated intermediates like this compound in the future of drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 5. proprogressio.hu [proprogressio.hu]
- 6. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 9. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-5-iodo-4-pyridinamine with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the Suzuki coupling of 2-Chloro-5-iodo-4-pyridinamine with various arylboronic acids. This specific transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting 5-aryl-2-chloro-4-pyridinamine scaffold is a key intermediate in the synthesis of various biologically active molecules.
The presence of two distinct halogen atoms (iodine and chlorine) on the pyridine ring allows for regioselective cross-coupling. Generally, the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, allowing for selective arylation at the C5 position.[3] This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer troubleshooting advice to navigate the common challenges associated with the Suzuki coupling of electron-rich and potentially coordinating aminopyridine substrates.[4][5]
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the rate-determining step and is generally faster for C-I bonds compared to C-Cl bonds, providing the basis for regioselectivity.[3]
-
Transmetalation: The aryl group from the activated arylboronic acid (in the form of a boronate species) is transferred to the palladium(II) center. This step requires a base to activate the boronic acid.[1][7]
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond of the desired 2-chloro-5-aryl-4-pyridinamine product and regenerating the active Pd(0) catalyst.[6]
Challenges with Aminopyridine Substrates
The presence of the aminopyridine moiety can present challenges. The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Therefore, the careful selection of the catalyst, ligand, and base is crucial for a successful reaction.[5]
Visualizing the Suzuki Coupling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific arylboronic acids.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol utilizes standard thermal heating and is suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[10]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃) (2-3 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)[10]
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[10][11]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[10][11]
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow Visualization
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Application Notes & Protocols: Strategic Sonogashira Coupling of 2-Chloro-5-iodo-4-pyridinamine for Pharmaceutical Intermediate Synthesis
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its power lies in its ability to construct complex molecular architectures under generally mild conditions, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] This guide focuses on the strategic application of the Sonogashira reaction to a specific, high-value substrate: 2-Chloro-5-iodo-4-pyridinamine. This molecule presents a unique synthetic challenge and opportunity due to its two distinct halide functionalities, demanding a chemoselective approach to unlock its potential as a versatile building block in drug development.
This document provides a deep dive into the mechanistic underpinnings of the reaction, detailed experimental protocols, and optimization strategies tailored for this substrate. We will explore how to exploit the differential reactivity of the C-I and C-Cl bonds to achieve selective alkynylation at the C-5 position, leaving the C-2 chloro-substituent available for subsequent downstream transformations.
Part 1: Mechanistic Insights and Strategic Considerations
A thorough understanding of the reaction mechanism is paramount to successful protocol development and troubleshooting. The Sonogashira reaction typically operates via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
The Dual Catalytic Cycle
The synergistic action of palladium and copper catalysts allows the reaction to proceed efficiently under mild conditions.[7]
-
Palladium Cycle: The primary catalytic cycle begins with the active Pd(0) species. The rate-determining step is typically the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to the Pd(0) catalyst, forming a Pd(II) intermediate.[8]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide species.[1][9] This step effectively "activates" the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation.[5] The resulting alkynyl-palladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
Key Strategic Considerations for this compound
-
Chemoselectivity: The primary strategic advantage when working with this substrate is the significant difference in reactivity between aryl iodides and aryl chlorides. The C-I bond is much weaker and more susceptible to oxidative addition to the palladium center than the C-Cl bond.[1][3] This allows for highly selective alkynylation at the C-5 position while preserving the chloro-substituent for future functionalization (e.g., Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions).
-
Catalyst and Ligand Selection:
-
Palladium Precatalyst: Standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective.[5] Pd(PPh₃)₂Cl₂ is generally more stable to air and moisture.[3] For more challenging couplings, precatalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can improve reaction rates and yields.[10]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is crucial for activating the alkyne, allowing the reaction to proceed at lower temperatures.[1][7] However, the presence of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts, especially in the presence of oxygen.[2]
-
-
Base and Solvent System:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in excess.[1] It serves both to neutralize the HX acid formed during the reaction and to act as a solvent or co-solvent. The choice of base can be critical; secondary amines like diethylamine can also be effective.[11]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are common choices that help to solubilize the reactants and catalysts.[12]
-
-
Copper-Free Conditions: To mitigate the risk of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.[13] These reactions often require a stronger base, higher temperatures, or more active palladium catalyst systems to proceed efficiently, as the activation of the alkyne is less facile without the copper acetylide intermediate.[5][14]
Part 2: Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Personal protective equipment (lab coat, safety glasses, and gloves) is required. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for the selective alkynylation of this compound at the C-5 position.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Reaction Parameters Summary:
| Parameter | Value/Reagent | Molar Eq. | Mol% (vs. Aryl Iodide) |
| Aryl Halide | This compound | 1.0 | - |
| Alkyne | Terminal Alkyne | 1.2 | - |
| Pd Catalyst | PdCl₂(PPh₃)₂ | - | 2.5 mol% |
| Cu Co-catalyst | CuI | - | 5.0 mol% |
| Base | Triethylamine (Et₃N) | ~3.0 | - |
| Solvent | DMF | - | ~0.2 M concentration |
| Temperature | 60-80 °C | - | - |
| Atmosphere | Nitrogen or Argon | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the starting aryl iodide.
-
Add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 60 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-alkynyl-4-pyridinamine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue or when trace copper contamination must be avoided.
Materials:
-
This compound
-
Terminal Alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by the base (DIPEA or Et₃N, 3.0-4.0 eq) and the terminal alkyne (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF).
-
Monitoring, Workup, and Purification: Follow steps 6-10 from Protocol 1. Note that copper-free reactions may require longer reaction times or higher catalyst loadings.
Part 3: Workflow and Optimization
The following workflow provides a systematic approach from reaction setup to final product characterization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds Utilizing 2-Chloro-5-iodo-4-pyridinamine
Introduction: The Convergence of Medicinal Chemistry and Targeted Immunology
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses within the cell.[1][2][3] This pathway is integral to a multitude of physiological processes, including immunity, cell proliferation, and apoptosis.[4][5] Its dysregulation is a hallmark of numerous autoimmune diseases and malignancies, such as rheumatoid arthritis, psoriasis, and myelofibrosis.[4][6] Consequently, the development of small-molecule JAK inhibitors (jakinibs) has revolutionized the therapeutic landscape for these conditions by directly interfering with the intracellular signaling of pro-inflammatory cytokines.[7][8][9]
The efficacy of a JAK inhibitor is intrinsically linked to its molecular architecture. The synthesis of these complex molecules relies on the strategic use of versatile chemical building blocks. Among these, 2-Chloro-5-iodo-4-pyridinamine stands out as a particularly valuable starting material. Its structure, featuring a pyridine core with an amine substituent and two different halogen atoms (chlorine and iodine), offers a platform for selective, sequential chemical modifications. This application note provides a detailed guide for researchers and drug development professionals on leveraging the unique reactivity of this intermediate for the efficient synthesis of JAK inhibitor core scaffolds.
Section 1: The Strategic Advantage of Orthogonal Halogen Reactivity
The synthetic utility of this compound (CAS 800402-12-4) is rooted in the differential reactivity of its iodine and chlorine substituents in palladium-catalyzed cross-coupling reactions.[10] In reactions such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity differential allows for a stepwise and controlled construction of complex molecular frameworks.
This "orthogonality" enables a synthetic strategy where the iodine atom is first selectively replaced via a cross-coupling reaction, leaving the chlorine atom untouched for a subsequent, different coupling reaction. This approach is paramount in medicinal chemistry for building molecular diversity and assembling the bi-aryl or heteroaryl structures common to many kinase inhibitors.
Caption: High-level synthetic strategy using this compound.
Section 2: Protocol for Selective Suzuki-Miyaura Coupling
This section details a representative protocol for the initial, selective Suzuki-Miyaura coupling at the C5-iodine position of this compound. The conditions are optimized to favor reaction at the more labile C-I bond while preserving the C-Cl bond for subsequent functionalization.
Experimental Protocol 1: Synthesis of 2-Chloro-5-aryl-4-pyridinamine
Caption: Experimental workflow for the selective Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry argon or nitrogen gas for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The use of a biphasic solvent system with a base is standard for Suzuki couplings, facilitating the transmetalation step.[11][12]
-
Reaction: Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-5-aryl-4-pyridinamine intermediate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for cross-coupling reactions, effective for heteroaryl halides. |
| Base | K₂CO₃ | Essential for the transmetalation step of the catalytic cycle; a moderately strong base suitable for this transformation. |
| Solvent | Dioxane/Water | A common solvent system that effectively solubilizes both organic and inorganic reagents.[13] |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without promoting decomposition or side reactions like C-Cl activation. |
| Atmosphere | Inert (Ar or N₂) | Protects the Pd(0) active catalyst from oxidative degradation. |
Section 3: The Target Pathway - A Closer Look at JAK-STAT Signaling
To appreciate the significance of the synthesized scaffolds, it is crucial to understand their biological target. The JAK-STAT pathway is an elegant and direct route for signal transduction.[1][7]
-
Ligand Binding & Receptor Dimerization: The process begins when a cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface.[1][3] This binding event brings the receptor-associated JAK proteins into close proximity.
-
JAK Activation: The proximity of the JAKs allows them to phosphorylate and activate each other (trans-phosphorylation).[5][7] There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[6]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for STAT proteins.[6][7] Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers (homo- or hetero-dimers), and translocate into the cell nucleus.[3]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[2] These genes are often involved in inflammatory and immune responses.
JAK inhibitors function by binding to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.[9]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Conclusion
This compound is a high-value starting material for the synthesis of JAK inhibitors and other complex heterocyclic molecules. Its defining feature—the presence of two differentially reactive halogen atoms—enables a robust and flexible synthetic strategy based on sequential, site-selective cross-coupling reactions. The protocols and strategic insights provided herein offer researchers a validated starting point for the development of novel chemical entities targeting the JAK-STAT pathway, a cornerstone of modern immunology and oncology drug discovery.
References
- 1. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2-Chloro-5-iodo-4-pyridinamine in the Synthesis of Novel Antimycobacterial Agents
Introduction: The Imperative for Novel Antimycobacterial Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually. The challenge is significantly amplified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This escalating resistance necessitates the urgent discovery and development of new therapeutic agents that operate via novel mechanisms of action.
Pyridine-based molecular architectures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. In the context of TB, various pyridine derivatives have demonstrated potent antimycobacterial activity, highlighting the scaffold's potential for generating new clinical candidates.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of steric and electronic properties, which can lead to enhanced target engagement and improved pharmacokinetic profiles.
This guide focuses on the utility of 2-Chloro-5-iodo-4-pyridinamine as a versatile starting material for the synthesis of novel antimycobacterial agents. This trifunctional building block offers a unique platform for selective chemical modification. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions provides a clear strategic advantage. The C-I bond is substantially more reactive, enabling selective functionalization at the 5-position while leaving the C-2 chlorine atom available for subsequent transformations. This sequential approach allows for the controlled and divergent synthesis of complex molecular libraries.
Herein, we present detailed protocols for the application of this compound in Suzuki and Sonogashira cross-coupling reactions—cornerstone methodologies in modern drug discovery. We will further illustrate how these initial products can serve as key intermediates in the construction of more complex heterocyclic systems, such as pyrrolo[3,2-c]pyridines, which have been explored for their antimycobacterial potential.[3][4]
Part 1: Selective C-5 Functionalization via Palladium-Catalyzed Cross-Coupling
The key to unlocking the synthetic potential of this compound lies in the selective reaction at the C-5 iodo-substituted position. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and well-understood mechanisms.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. By reacting this compound with various aryl or heteroaryl boronic acids (or their corresponding esters), a diverse library of 5-aryl-2-chloro-4-pyridinamine derivatives can be generated. These compounds can then be evaluated for antimycobacterial activity or used as intermediates for further synthesis.
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is common, as it is reduced in situ to the active Pd(0) state. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the catalytic intermediates.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4-pyridinamine derivative.
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for installing a rigid alkynyl linker, which can be used to probe deeper into protein binding pockets or as a handle for further transformations, such as click chemistry or cyclization reactions.
-
Catalyst System: The Sonogashira coupling traditionally employs a dual-catalyst system. A palladium(0) catalyst, often generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent for the reaction.
-
Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure the solubility of all reactants.
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) (optional, as co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat three times.
-
Add anhydrous THF (if used) and anhydrous Et₃N via syringe.
-
Add the terminal alkyne (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-chloro-4-pyridinamine.
Caption: Sonogashira Coupling Synthetic Pathway.
Part 2: Constructing the Pyrrolo[3,2-c]pyridine Core
Building upon the initial C-5 functionalization, the resulting 5-alkynyl derivative is a prime candidate for constructing more complex heterocyclic systems. The pyrrolo[3,2-c]pyridine core, an isomer of the biologically important 7-azaindole scaffold, has been identified in compounds with antimycobacterial activity. A common strategy to build this fused ring system is through an intramolecular cyclization of a suitably substituted precursor.
Proposed Multi-Step Synthesis of a Pyrrolo[3,2-c]pyridine Scaffold
This proposed pathway begins with the Sonogashira product obtained in Part 1.2.
Step 1: Sonogashira Coupling (as described in Part 1.2) The synthesis starts with the previously detailed Sonogashira coupling to produce a 5-alkynyl-2-chloro-4-pyridinamine intermediate. For this example, we will use propargylamine as the coupling partner.
Step 2: Protection of the Propargylamine The primary amine of the propargyl group is often protected to prevent side reactions in the subsequent cyclization step. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Step 3: Intramolecular Cyclization (Larock Indole Synthesis Variant) An intramolecular cyclization can be induced, often under palladium catalysis, to form the pyrrole ring. This reaction involves the nucleophilic attack of the pyridinamine nitrogen onto the alkyne, which is activated by the palladium catalyst.
Step 2a: Protection of 5-(3-aminoprop-1-yn-1-yl)-2-chloro-pyridin-4-amine
-
Dissolve the starting amine from the Sonogashira reaction in a suitable solvent like THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Perform an aqueous workup and purify by chromatography to yield the Boc-protected intermediate.
Step 2b: Palladium-Catalyzed Intramolecular Cyclization
-
In a sealed tube, dissolve the Boc-protected alkyne in a solvent such as DMF.
-
Add a palladium catalyst, for instance, palladium(II) acetate [Pd(OAc)₂] (0.1 eq), and a ligand like triphenylphosphine (PPh₃) (0.2 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction for the formation of the cyclized product.
-
After cooling, perform an aqueous workup followed by purification via column chromatography to isolate the desired 2-chloro-pyrrolo[3,2-c]pyridine derivative.
Caption: Proposed synthesis of a pyrrolo[3,2-c]pyridine scaffold.
Part 3: Biological Evaluation and Data
While specific antimycobacterial data for compounds derived directly from this compound is not extensively published, the broader class of substituted pyridines and fused pyrrolopyridines has shown significant promise. The data below is compiled from studies on related structural classes and serves to illustrate the potential of this synthetic approach.
Table 1: Antimycobacterial Activity of Representative Pyridine Derivatives
| Compound Class | Example Structure | Target/Strain | MIC (μg/mL) | Reference |
| Imidazo[1,2-a]pyridines | IPA-6 | M. tuberculosis H37Rv | 0.05 | [5] |
| 4-(Oxadiazol-yl)pyridines | 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | M. tuberculosis H37Rv | 0.78 | [1] |
| Pyrrolo[3,2-b]pyridines | Compound 8m (4-fluorophenyl derivative) | M. tuberculosis H37Rv | 3.12 | [3] |
| N-Phenylpyrazine-carboxamides | 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 | [6] |
| Benzylamines | N-butyl-3,5-difluorobenzylamine | M. tuberculosis H37Ra | 6.4 | [7] |
MIC: Minimum Inhibitory Concentration
The potent activity of these related compounds underscores the value of the pyridine core in antitubercular drug design. The synthetic routes outlined in this guide, starting from this compound, provide a direct and flexible pathway to novel analogues within these and other promising chemical classes.
Conclusion and Future Directions
This compound is a highly valuable and strategically designed building block for the synthesis of potential antimycobacterial agents. Its differentially reactive halogen substituents allow for selective and sequential functionalization using robust and well-established palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a solid foundation for researchers to generate diverse libraries of 5-substituted pyridine derivatives. Furthermore, these intermediates can be elaborated into more complex heterocyclic systems, such as the promising pyrrolo[3,2-c]pyridine scaffold. By combining these powerful synthetic strategies with high-throughput screening, the exploration of chemical space around the pyridine core can be accelerated, paving the way for the discovery of the next generation of drugs to combat tuberculosis.
References
- 1. Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-5-iodo-4-pyridinamine in the Synthesis of Advanced OLED Materials
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel, high-performance materials are paramount. The efficiency, color purity, and operational lifetime of an OLED device are intrinsically linked to the molecular architecture of its constituent organic layers. Pyridine-based structures have emerged as a critical class of materials, particularly as electron-accepting units in Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2] Their inherent electron-deficient nature facilitates the creation of donor-acceptor (D-A) type molecules with small singlet-triplet energy gaps (ΔEST), a key prerequisite for efficient TADF.
This application note provides a detailed technical guide for researchers and scientists on the strategic utilization of 2-Chloro-5-iodo-4-pyridinamine as a versatile building block for the synthesis of advanced OLED materials. This trifunctionalized pyridine derivative offers a unique platform for sequential, site-selective functionalization through modern cross-coupling methodologies, enabling the construction of complex and highly tailored molecular architectures.
The presence of three distinct functional handles—an amino group, a chloro substituent, and an iodo substituent—on the pyridine core allows for a programmed synthetic approach. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility. Typically, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 5-position, followed by a subsequent reaction at the 2-position.
Core Concept: A Platform for Donor-Acceptor Architectures
The strategic value of this compound lies in its potential as a central acceptor (A) core that can be sequentially decorated with various donor (D) moieties. This D-A-D or D'-A-D architecture is a common and effective design for TADF emitters. The amino group at the 4-position can also be utilized for further derivatization or to fine-tune the electronic properties of the final molecule.
This guide will focus on a representative synthetic pathway to construct a novel donor-acceptor molecule, illustrating the practical application of this versatile building block. The proposed synthesis involves a sequential cross-coupling strategy: a Suzuki-Miyaura coupling at the 5-iodo position, followed by a Buchwald-Hartwig amination at the 2-chloro position.
Experimental Protocols
Part 1: Synthesis of the Intermediate - 2-Chloro-5-(9H-carbazol-9-yl)pyridin-4-amine via Suzuki-Miyaura Coupling
This protocol details the selective functionalization at the 5-iodo position, leveraging its higher reactivity compared to the 2-chloro position. A carbazole moiety is introduced as a representative electron-donating group.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 254.46 | 1.0 | 254 mg |
| Carbazole-9-boronic acid | 211.04 | 1.2 | 253 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane (anhydrous) | - | - | 10 mL |
| Deionized Water | - | - | 2 mL |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask, add this compound (254 mg, 1.0 mmol), Carbazole-9-boronic acid (253 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 2-Chloro-5-(9H-carbazol-9-yl)pyridin-4-amine.
Part 2: Synthesis of the Final Product - N2-phenyl-5-(9H-carbazol-9-yl)-N2-(p-tolyl)pyridine-2,4-diamine via Buchwald-Hartwig Amination
This protocol demonstrates the functionalization of the 2-chloro position, forming a C-N bond with a secondary amine as the second donor group.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of the intermediate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chloro-5-(9H-carbazol-9-yl)pyridin-4-amine | 293.75 | 1.0 | 294 mg |
| N-phenyl-p-tolylamine | 183.25 | 1.2 | 220 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18 mg |
| XPhos | 476.65 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 2-Chloro-5-(9H-carbazol-9-yl)pyridin-4-amine (294 mg, 1.0 mmol), N-phenyl-p-tolylamine (220 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Catalyst and Ligand Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude solid should be purified by column chromatography (eluent: hexane/dichloromethane gradient) and may require subsequent recrystallization or sublimation to achieve the high purity required for OLED device fabrication.
Trustworthiness and Validation
The protocols described are based on well-established, high-yielding, and reliable cross-coupling reactions that are extensively documented in peer-reviewed literature for the synthesis of complex organic molecules for electronic applications.[3] The sequential nature of the synthesis, exploiting the differential reactivity of the C-I and C-Cl bonds, is a validated strategy for achieving regioselectivity.
Self-Validation System:
-
Reaction Monitoring: Consistent monitoring by TLC and LC-MS at each step is crucial to confirm the consumption of starting materials and the formation of the desired product.
-
Structural Confirmation: The identity and purity of the intermediate and final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity for Device Fabrication: For application in OLEDs, the final compound must be purified to >99.9% purity, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and thermal analysis (DSC/TGA). Impurities can act as quenching sites and severely degrade device performance and lifetime.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of advanced OLED materials. Its trifunctional nature allows for a programmed and site-selective introduction of various functional groups, particularly electron-donating moieties, to construct sophisticated donor-acceptor architectures. The presented protocols for sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust and versatile framework for researchers to develop novel, high-performance TADF emitters and other functional materials for the next generation of OLED displays and lighting.
References
Application Note & Protocol: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-iodo-4-pyridinamine
Abstract
This document provides a comprehensive guide to the strategic use of 2-chloro-5-iodo-4-pyridinamine as a versatile building block in palladium-catalyzed cross-coupling reactions. We present detailed protocols for achieving regioselective functionalization, leveraging the inherent reactivity difference between the C-I and C-Cl bonds. This application note is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering both theoretical insights and practical, step-by-step methodologies for Suzuki and Sonogashira couplings.
Introduction: The Strategic Value of Dihalogenated Pyridines
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and other key biological interactions. This compound is a particularly valuable synthetic intermediate, offering two distinct handles for sequential, site-selective cross-coupling reactions. The significant difference in bond dissociation energies between the C(sp²)-I bond (approx. 65 kcal/mol) and the C(sp²)-Cl bond (approx. 96 kcal/mol) is the cornerstone of this selectivity. Palladium catalysts will preferentially undergo oxidative addition into the weaker C-I bond, allowing for the introduction of a diverse range of substituents at the 5-position while leaving the 2-chloro position intact for subsequent transformations.
This orthogonal reactivity enables the efficient and controlled construction of complex, highly functionalized pyridine derivatives, a crucial capability in modern medicinal chemistry for the exploration of structure-activity relationships (SAR).
Principle of Regioselective Cross-Coupling
The success of palladium-catalyzed cross-coupling hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity in the case of this compound is determined in the initial oxidative addition step.
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond.[1][2][3][4] This step is almost invariably the rate-determining step and occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond.[5]
-
Transmetalation : The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.[3][6][7]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][4][6]
Caption: Generalized Palladium Cross-Coupling Cycle.
This inherent selectivity allows for a modular approach to synthesizing complex molecules. First, a coupling reaction is performed at the 5-iodo position. The resulting 2-chloro-5-substituted-4-pyridinamine can then be isolated and subjected to a second, typically more forcing, cross-coupling reaction at the 2-chloro position.
Experimental Protocols
4.1 Materials and General Considerations
-
Reagents : All reagents should be of high purity. Anhydrous solvents are critical for most cross-coupling reactions and should be obtained from a commercial supplier or freshly distilled.
-
Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Reactions should be assembled under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All solvents and liquid reagents should be thoroughly degassed prior to use.
-
Safety : this compound and palladium catalysts should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
4.2 Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the coupling of an arylboronic acid at the 5-position of this compound.
Caption: Step-by-step Suzuki Coupling Workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe (a typical solvent ratio is 4:1 to 5:1 dioxane:water). The mixture should be sufficiently dilute (e.g., 0.1 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4-pyridinamine.
Data Summary Table: Suzuki Coupling Conditions
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 2-5 mol % | Balances reaction rate with cost and ease of removal. Higher loading may be needed for challenging substrates. |
| Boronic Acid | 1.2-1.5 equivalents | An excess ensures complete consumption of the starting material and accounts for potential protodeborylation. |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation.[8] Cs₂CO₃ is often more effective but also more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O (e.g., 4:1 v/v) | The aqueous component is crucial for dissolving the base and facilitating the catalytic cycle.[6] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barrier of the rate-limiting step. |
4.3 Protocol 2: Selective Sonogashira Coupling at the C-I Bond
This protocol details the copper-co-catalyzed coupling of a terminal alkyne at the 5-position. The Sonogashira coupling is a powerful method for installing alkynyl moieties.[9][10][11][12]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Tetrahydrofuran (THF), anhydrous (optional co-solvent)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C. The optimal temperature may vary depending on the alkyne's reactivity.
-
Monitor the reaction progress by TLC or LC-MS. The formation of a salt precipitate (triethylammonium iodide) is often observed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table: Sonogashira Coupling Conditions
| Parameter | Recommended Range/Value | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (2-5 mol %) | Standard, reliable catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI (4-10 mol %) | Facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step in the classic mechanism.[9] |
| Base | Et₃N, DIPA (≥ 2 equiv, often used as solvent) | Acts as both a base to deprotonate the alkyne and an acid scavenger. |
| Solvent | THF, DMF, or neat amine | A co-solvent can be used to improve the solubility of the starting materials. |
| Temperature | 25-60 °C | Sonogashira couplings are often feasible at or near room temperature, minimizing side reactions. |
Troubleshooting and Key Insights
-
Low Yield/No Reaction :
-
Catalyst Inactivity : Ensure the palladium catalyst has not been deactivated by oxygen. Use freshly opened catalyst or store under inert gas.
-
Insufficient Degassing : Oxygen can interfere with the catalytic cycle. Ensure solvents and the reaction vessel are thoroughly deoxygenated.
-
Poor Reagent Quality : Verify the purity of the boronic acid (check for anhydrides) or alkyne. Use freshly dried base.
-
-
Homocoupling Side Products :
-
Glaser Coupling (Sonogashira) : The formation of a di-yne from the terminal alkyne is a common side reaction, often promoted by excess copper and oxygen. Minimize reaction time and maintain a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed.[9]
-
Biaryl Formation (Suzuki) : Homocoupling of the boronic acid can occur. Using the minimum effective amount of boronic acid can mitigate this.
-
-
Loss of Selectivity (Reaction at C-Cl) : This is generally not observed under the mild conditions described for C-I coupling. If C-Cl reactivity is seen, it indicates the reaction conditions are too harsh. Reduce the temperature or use a less active catalyst system.
Conclusion
This compound serves as an exemplary substrate for demonstrating regioselective palladium-catalyzed cross-coupling. By carefully selecting reaction conditions, chemists can functionalize the C-I bond with high fidelity, preserving the C-Cl bond for subsequent synthetic manipulations. The protocols outlined in this note provide a robust starting point for the synthesis of diverse and complex 4-aminopyridine derivatives, which are of high interest in pharmaceutical research and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. byjus.com [byjus.com]
Application Notes & Protocols: 2-Chloro-5-iodo-4-pyridinamine as a Strategic Intermediate for the Synthesis of Pyrrolo[3,2-c]pyridines
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and unique electronic properties allow for precise interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[2][3][4] The strategic synthesis of these complex molecules is therefore a critical endeavor for drug discovery programs.
This guide details the application of 2-Chloro-5-iodo-4-pyridinamine as a highly versatile and efficient intermediate for the construction of the pyrrolo[3,2-c]pyridine system. We will explore a robust synthetic methodology based on the palladium-catalyzed Larock heteroannulation, providing detailed protocols, mechanistic insights, and expert commentary to ensure reproducible and high-yielding results in a research setting.
Profile of the Key Intermediate: this compound
The utility of this intermediate stems from its distinct electronic and steric properties, which allow for selective, sequential chemical transformations.
| Property | Value | Reference |
| CAS Number | 800402-12-4 | [5][6] |
| Molecular Formula | C₅H₄ClIN₂ | [5][6] |
| Molecular Weight | 254.46 g/mol | [6] |
| Appearance | Off-white to light brown solid | - |
| Melting Point | 126-127 °C | [5] |
| Boiling Point | 367.8 °C at 760 mmHg | [5] |
| SMILES | ClC1=NC=C(I)C(N)=C1 | [6] |
The key to its synthetic utility lies in the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[7] This allows the iodo group to act as the primary handle for the initial cyclization reaction, while the chloro group is preserved for subsequent post-cyclization functionalization, enabling the creation of diverse chemical libraries from a common intermediate.
Synthetic Strategy: The Palladium-Catalyzed Larock Heteroannulation
The core of our strategy is an adaptation of the Larock indole synthesis, a powerful palladium-catalyzed reaction that forms a pyrrole ring by coupling an ortho-haloaniline with a disubstituted alkyne.[8][9][10] In our case, the 4-amino and 5-iodo groups of the pyridinamine substrate mimic the ortho-iodoaniline, leading to the formation of the fused pyrrolo[3,2-c]pyridine ring system.
Caption: Overall workflow for the synthesis of pyrrolo[3,2-c]pyridines.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is a beautifully orchestrated sequence of organometallic transformations.[8]
-
Activation: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
-
Oxidative Addition: The C-I bond of the pyridinamine undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. This is the rate-determining step and highlights the importance of the reactive iodide.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center. This is followed by a migratory syn-insertion of the alkyne into the Aryl-Pd bond. The regioselectivity of this step is typically governed by sterics, with the less hindered end of the alkyne inserting adjacent to the aryl ring.[10]
-
Intramolecular Cyclization: The pendant amino group acts as a nucleophile, attacking the newly formed vinylic palladium species to forge the C-N bond and close the five-membered pyrrole ring.
-
Reductive Elimination & Catalyst Regeneration: The final step is reductive elimination, which forms the aromatic pyrrole ring, releases the final product, and regenerates the active Pd(0) catalyst to continue the cycle. The presence of a chloride salt (LiCl) is often crucial, as it is believed to facilitate this final step.[8]
Caption: The catalytic cycle for Larock heteroannulation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol describes the regioselective iodination of commercially available 2-chloro-4-aminopyridine.
-
Reagents & Materials:
-
2-Chloro-4-aminopyridine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-4-aminopyridine (1.0 equiv) and dissolve it in acetonitrile (approx. 10-15 mL per gram of starting material).[11]
-
Slowly add N-iodosuccinimide (1.2 equiv) portion-wise over 15 minutes. The reaction mixture will darken.
-
Maintain the temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid. A typical yield is 75-85%.[11]
-
Protocol 2: Synthesis of a 2-Chloro-1H-pyrrolo[3,2-c]pyridine Derivative
This is the core protocol for the Larock heteroannulation.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
A disubstituted alkyne (e.g., 1-phenyl-1-propyne) (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv, optional but recommended)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 equiv)
-
Lithium chloride (LiCl), dried (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), K₂CO₃ (3.0 equiv), and LiCl (1.0 equiv).
-
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF via syringe, followed by the disubstituted alkyne (2.5 equiv).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired 2-Chloro-1H-pyrrolo[3,2-c]pyridine derivative.
-
Data Summary & Considerations
The choice of reaction partners and conditions can be tailored to the specific target molecule. Below is a summary of typical parameters.
| Parameter | Recommended Choice(s) | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, effective precatalyst.[8] |
| Ligand | PPh₃, P(tBu)₃ | PPh₃ is standard. More electron-rich, bulky phosphines can sometimes improve yields for challenging substrates.[9] |
| Base | K₂CO₃, Na₂CO₃, KOAc | Carbonates are generally effective and inexpensive. The base is crucial for the overall catalytic cycle.[8][10] |
| Solvent | DMF, DMA, NMP | High-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures. |
| Temperature | 100 - 130 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step. |
| Additive | LiCl, n-Bu₄NCl | A chloride source is critical for high yields in Larock syntheses, facilitating the final reductive elimination.[8] |
Conclusion
This compound stands out as a strategically designed and highly effective intermediate for accessing the medicinally important pyrrolo[3,2-c]pyridine scaffold. The differential reactivity of its halide substituents, combined with the power and reliability of the palladium-catalyzed Larock heteroannulation, provides a robust and modular platform for synthetic chemists. The protocols and insights provided herein offer a solid foundation for researchers to leverage this intermediate in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larock indole synthesis | 31 Publications | 483 Citations | Top Authors | Related Topics [scispace.com]
- 11. This compound | 800402-12-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-5-iodo-4-pyridinamine
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Side Reactions in the Suzuki Coupling of 2-Chloro-5-iodo-4-pyridinamine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical development.[1][2][3] The substrate, this compound, is a valuable building block, but its unique structure presents specific challenges. The presence of two different halogen atoms (iodine and chlorine) and an amino group necessitates careful control over reaction conditions to achieve high yield and chemoselectivity while minimizing side reactions.[4]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. We will explore the causality behind common issues and offer field-proven solutions to optimize your experimental outcomes.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst.[5][6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the pyridinamine, forming a Pd(II) intermediate.[5][8]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation by a base.[1][9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5][11]
Visualizing the Process
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common experimental issues.
Q1: My reaction has a very low yield or isn't working at all. What are the first things I should check?
A1: Low conversion often points to issues with the catalyst, reagents, or reaction setup.
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing allows oxygen to oxidize and deactivate the Pd(0) catalyst, often seen as the formation of black palladium precipitate ("palladium black").[12]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation, especially if they are electron-deficient or heteroaromatic.[13][14]
-
Solution: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin) or an MIDA ester.[13]
-
-
Ineffective Base/Solvent System: The base is crucial for activating the boronic acid for the transmetalation step.[1][9][15] Its effectiveness is highly dependent on its solubility in the chosen solvent.
Q2: I'm getting a mixture of products. How can I improve the selectivity for coupling at the C-I position over the C-Cl position?
A2: This is a question of chemoselectivity. The C-I bond is significantly weaker and more reactive than the C-Cl bond, making selective coupling at the iodine position the expected outcome.[8][12] If you are observing coupling at the chlorine, your reaction conditions are likely too harsh.
-
Cause: High temperatures and highly active catalyst systems designed for activating aryl chlorides can lead to a loss of selectivity.
-
Solutions:
-
Lower the Reaction Temperature: Start at a lower temperature (e.g., 80 °C) and monitor the reaction. Only increase the temperature if the reaction is sluggish.
-
Choose the Right Catalyst/Ligand: Avoid catalyst systems known for high activity towards aryl chlorides. A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient for C-I coupling and less likely to activate the C-Cl bond.[5] Bulky, electron-rich ligands are typically used to activate less reactive C-Cl bonds, so using less sterically demanding ligands can enhance selectivity for the C-I position.[4][5][11]
-
Q3: I'm observing significant amounts of a side product that corresponds to my starting material without the iodine atom (dehalogenation). How can I prevent this?
A3: This side reaction is known as proto-dehalogenation (or hydrodehalogenation), where the halogen is replaced by a hydrogen atom.[16]
-
Mechanism: This can occur when the Ar-Pd(II)-X intermediate reacts with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[16]
-
Solutions:
-
Choice of Base: Avoid amine bases like triethylamine if possible, as they can be a source of hydrides. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[15]
-
Solvent Purity: Ensure your solvents are anhydrous and pure. Some alcohols can act as hydride donors.
-
Optimize Catalyst System: A more efficient ligand can accelerate the desired cross-coupling pathway, making it kinetically favored over the dehalogenation pathway.[14]
-
Q4: My boronic acid is homocoupling (forming a biaryl R-R product). What causes this and how do I stop it?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of palladium catalyst.
-
Cause: Oxygen can mediate the homocoupling of boronic acids in the presence of a palladium catalyst. It can also be a sign that the transmetalation or reductive elimination step is slow compared to this side reaction.
-
Solutions:
-
Strict Inert Atmosphere: This is the most critical factor. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas throughout the reaction is essential to exclude oxygen.[14]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can favor side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions.[13]
-
Key Side Reaction Pathways
Caption: Competing reaction pathways in the Suzuki coupling of this compound.
Optimizing Reaction Conditions: A Comparative Guide
The choice of catalyst, ligand, base, and solvent are all interdependent and critical for success.[2] The following tables provide a starting point for optimization based on literature for similar heteroaromatic systems.[3][17]
Table 1: Catalyst & Ligand Selection
| Catalyst System | Ligand Type | Typical Use Case & Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | Good first choice. Generally effective for C-I couplings and less likely to activate the C-Cl bond, enhancing chemoselectivity.[5] |
| Pd(OAc)₂ + PPh₃ | Monodentate Phosphine | Versatile and cost-effective. The ligand stabilizes the catalyst and promotes the reaction. |
| PdCl₂(dppf) | Bidentate Phosphine | Highly active catalyst, often used for more challenging couplings. May reduce selectivity if conditions are not optimized. |
| Pd₂(dba)₃ + XPhos/SPhos | Bulky Biarylphosphine | Use with caution. These are highly active systems designed for difficult couplings, including aryl chlorides.[4][12] They may lead to over-reactivity and loss of selectivity in this specific case. |
Table 2: Base & Solvent Selection
| Base | Recommended Solvents | Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A standard, mild base. Often effective and a good starting point. Its solubility in the aqueous phase is key.[15] |
| Cs₂CO₃ | Dioxane, Toluene, THF (often with H₂O) | A stronger, more soluble base. Can improve yields in sluggish reactions but may also increase the rate of side reactions.[13] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, non-hydroxide base. Often very effective for heteroaromatic substrates and can sometimes minimize side reactions like dehalogenation.[14][18] |
| KF | Anhydrous Dioxane or THF | A milder base used when substrates are sensitive to stronger bases. Can help minimize protodeboronation.[9][13] |
General Experimental Protocol
This protocol serves as a validated starting point. Optimization will likely be required based on your specific boronic acid partner.
-
Vial Preparation: To a dry reaction vial, add the this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[13] Add a magnetic stir bar.
-
Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O, to a concentration of 0.1 M relative to the limiting reagent) via syringe.[13]
-
Catalyst Addition: With the mixture stirring, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vial under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. fiveable.me [fiveable.me]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-iodo-4-pyridinamine
Welcome to the technical support resource for the purification of 2-Chloro-5-iodo-4-pyridinamine (CAS No. 670253-37-9 / 800402-12-4). This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges encountered during the purification of this key intermediate, providing field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the workup and purification of this compound.
Q1: My crude reaction mixture shows multiple spots on the TLC plate after synthesis. What are these impurities and how do I remove them?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common synthesis involves the direct iodination of 2-Chloro-4-aminopyridine.[1]
Likely Impurities:
-
Unreacted Starting Material: 2-Chloro-4-aminopyridine is a common impurity if the reaction has not gone to completion.
-
Regioisomers: During iodination, isomers such as 2-Chloro-3-iodo-4-pyridinamine can form. One synthetic procedure notes that the crude product can be a mixture of iodopyridines.[2]
-
Reagent Byproducts: If using N-iodosuccinimide (NIS), residual succinimide will be present.[1] If using iodine monochloride (ICl) in acetic acid, residual acid and salts are expected.[2][3]
-
Di-iodinated Species: Over-iodination can lead to di-iodinated pyridinamine byproducts, though this is less common under controlled conditions.
Purification Strategy: A standard aqueous workup is the first line of defense. Neutralizing the reaction mixture with a base like saturated sodium bicarbonate or sodium carbonate solution will quench acidic reagents.[1][2] This is followed by extraction with an organic solvent such as Ethyl Acetate (EtOAc).[1][3] For separating the target compound from starting materials and isomers, silica gel column chromatography is highly effective.[2][3]
Q2: During column chromatography, my target compound streaks severely, leading to poor separation and mixed fractions. What is the cause and the solution?
A2: This is a classic problem when purifying basic compounds, like pyridinamines, on standard silica gel.
Causality: The free amine group (-NH₂) on your compound is basic. The surface of silica gel is decorated with silanol groups (Si-OH), which are weakly acidic. This acid-base interaction causes your compound to "stick" to the stationary phase, resulting in tailing or streaking rather than moving as a compact band.[4]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[4] This Et₃N will preferentially interact with the acidic silanol sites, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[4]
-
Optimize the Mobile Phase: Ensure your chosen solvent system provides an optimal Rf value for the target compound (ideally between 0.2-0.4) on TLC before scaling up to a column.
Q3: My final product is an off-white or light brown solid, but I need a pure white solid. What causes this discoloration?
A3: Discoloration is typically due to trace impurities or slight degradation.
Potential Causes:
-
Iodine-based Impurities: Residual iodine or unstable poly-iodide species from the reaction can impart color.
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation, which often produces colored byproducts.
-
Light Sensitivity: Halogenated pyridines can be light-sensitive.[5][6] Exposure to direct light during workup or storage may cause degradation.
Recommended Actions:
-
Activated Carbon Treatment: If the discoloration is minor, you can often remove it by dissolving the product in a suitable hot solvent, adding a small amount of activated charcoal, stirring for a few minutes, and then filtering the hot solution through celite before recrystallization.
-
Recrystallization: A carefully executed recrystallization is often the most effective method for removing color and achieving high purity.
-
Proper Storage: Always store the final product protected from light in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[5][7]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and purification of this compound.
Q1: What is the most reliable method for purifying crude this compound on a lab scale?
A1: For multi-gram scales in a research setting, silica gel column chromatography is the most robust and widely reported method.[2][3] It provides excellent separation of the target molecule from common synthesis byproducts and isomers. Following chromatography, a final recrystallization step can be performed to achieve the highest analytical purity.
The following diagram illustrates a general decision-making workflow for purification.
Caption: Purification strategy decision tree.
Q2: What solvent systems are recommended for column chromatography?
A2: A gradient elution using a non-polar and a polar solvent is standard. The most commonly cited systems involve mixtures of hexane (or petroleum ether) and ethyl acetate (EtOAc).[2][3]
| Stationary Phase | Mobile Phase System | Gradient Example | Typical Rf | Notes |
| Silica Gel (60 Å) | Hexane / Ethyl Acetate | 10% → 50% EtOAc | 0.2 - 0.4 | This is the most common system. Monitor by TLC to find the optimal starting and ending polarities. |
| Silica Gel (60 Å) | Dichloromethane / Methanol | 1% → 5% MeOH | 0.2 - 0.4 | A more polar system if the compound has low solubility or Rf in Hex/EtOAc. |
| Silica Gel (60 Å) | Hexane / EtOAc + 0.5% Et₃N | 10% → 50% EtOAc | 0.25 - 0.45 | Recommended to prevent tailing. The added base improves peak shape significantly.[4] |
Q3: Can this compound be purified by recrystallization?
A3: Yes. With a reported melting point of 126-127°C, recrystallization is a viable and excellent final purification step.[8] The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, the solvent is too good for recrystallization.
-
If it is poorly soluble, heat the mixture gently. If the solid dissolves completely upon heating, it is a good candidate solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to see if crystals form.
-
Common solvent systems to try include ethanol/water, isopropanol, or toluene/hexane. A patent for the related starting material, 2-chloro-4-aminopyridine, mentions using a benzene-cyclohexane mixture for recrystallization, suggesting similar non-polar/polar aprotic mixtures may be effective.[9]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure long-term stability and prevent degradation, proper storage is critical.
Ideal Storage Conditions:
-
Temperature: Refrigerate at 2-8°C.[6] Some suppliers also indicate room temperature storage is acceptable.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[7]
-
Light: Keep in a dark place, using an amber glass bottle to protect from light-induced degradation.[5][6][10]
-
Container: Use a tightly sealed container to prevent moisture ingress.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying this compound.
1. Preparation of the Eluent and Stationary Phase:
- Based on TLC analysis, prepare the starting eluent (e.g., 9:1 Hexane:EtOAc + 0.5% Triethylamine). Prepare a second, more polar eluent for the gradient (e.g., 1:1 Hexane:EtOAc + 0.5% Triethylamine).
- Prepare a slurry of silica gel in the starting eluent (approx. 50g of silica per 1g of crude product).
2. Packing the Column:
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
3. Loading the Sample:
- Wet Loading: Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane or the starting eluent. Carefully pipette this solution onto the top of the silica bed.
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3x the mass of the product), and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column. This is the preferred method to ensure a narrow starting band.
4. Elution and Fraction Collection:
- Carefully add the starting eluent to the column.
- Begin elution, collecting fractions.
- Gradually increase the polarity of the eluent according to your pre-determined gradient. A typical procedure involves a gradient elution from 30% to 50% EtOAc in petroleum ether.[3]
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. This compound | 800402-12-4 [chemicalbook.com]
- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely - ChemPacific [chempacific-zhejiang.com]
- 6. This compound [myskinrecipes.com]
- 7. 2-PYRIDINAMINE, 4-CHLORO-5-IODO-|lookchem [lookchem.com]
- 8. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 9. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Sonogashira Reactions with Halo-Aminopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for Sonogashira cross-coupling reactions, with a specific focus on the challenges and common byproducts encountered when using halo-aminopyridine substrates.
Introduction
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Its versatility and operation under generally mild conditions have made it a staple in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4] However, when employing halo-aminopyridines as substrates, researchers can encounter specific challenges that lead to the formation of undesirable byproducts, impacting yield and purity. This guide will address these common issues in a practical question-and-answer format, providing both mechanistic explanations and actionable protocols to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you might be observing in your experiments and offers targeted solutions.
Q1: I'm observing a significant amount of alkyne homocoupling (a diyne byproduct) in my reaction. What is the cause and how can I prevent it?
Answer:
The formation of a diyne, resulting from the homocoupling of your terminal alkyne, is the most common side reaction in Sonogashira couplings and is known as Glaser or Glaser-Hay coupling.[5][6][7] This side reaction is particularly prevalent when using copper(I) as a co-catalyst.[5][6]
Causality: The Glaser coupling is an oxidative process. The copper(I) co-catalyst, which is intended to form a copper acetylide intermediate to facilitate transmetalation to the palladium center, can be oxidized to copper(II) in the presence of oxygen.[5] This copper(II) species then promotes the oxidative dimerization of the alkyne. The presence of air (oxygen) in the reaction vessel is a major contributor to this side reaction.[1][7][8]
Troubleshooting & Optimization Protocol:
-
Rigorous Degassing: The most critical step to minimize Glaser coupling is to ensure your reaction is performed under strictly anaerobic conditions.
-
Solvent Degassing: Degas your solvent (e.g., THF, DMF, or an amine solvent like triethylamine) for at least 30 minutes using one of the following methods:
-
Freeze-Pump-Thaw: For volatile solvents, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.
-
Inert Gas Sparging: Bubble a steady stream of an inert gas (argon or nitrogen) through the solvent.
-
-
Reaction Vessel Purging: Before adding reagents, thoroughly purge the reaction flask with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a manifold.
-
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol.[1][6] While the reaction rates may be slower, the absence of copper entirely eliminates the primary pathway for Glaser coupling.[6] Modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands can often facilitate efficient coupling without a copper co-catalyst.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low instantaneous concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Use of a Reducing Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly diminish the formation of homocoupling byproducts.[2][8]
Visualizing the Competing Pathways:
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Sonogashira_coupling [chemeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Chloro-5-iodo-4-pyridinamine
Introduction
Welcome to the technical support guide for optimizing cross-coupling reactions with 2-Chloro-5-iodo-4-pyridinamine. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and materials science.[1] However, its unique structure—featuring a pyridine nitrogen, two different halogens, and an amine substituent—presents distinct challenges and opportunities for catalyst optimization. The pyridine moiety can coordinate with and inhibit the catalyst, a well-known issue in heteroaromatic cross-coupling.[2][3][4]
This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate these challenges, optimize your catalyst loading, and achieve high-yield, selective, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main difficulty stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst.[3][5] This coordination can form stable, inactive complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[3] This requires careful selection of ligands that can shield the metal center and promote the desired catalytic steps over catalyst inhibition.
Q2: Which halogen will react first, the chlorine or the iodine?
The carbon-iodine (C-I) bond will react selectively over the carbon-chlorine (C-Cl) bond. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows the general trend: C–I > C–Br > C–Cl.[6] The C-I bond is weaker and therefore more readily activated by the palladium(0) catalyst. This differential reactivity is highly advantageous, allowing for selective functionalization at the C-5 position under mild conditions, while leaving the C-2 chloro group intact for subsequent transformations.[6]
Q3: Do I need to protect the primary amine (-NH2) group?
Generally, no. While primary amines can be challenging substrates in some coupling reactions, many modern catalyst systems, particularly for Suzuki-Miyaura reactions, tolerate the presence of an unprotected -NH2 group.[7] However, in Buchwald-Hartwig amination, where the goal is to form a new C-N bond, this amine could potentially compete as a nucleophile. For other coupling types, it is recommended to first attempt the reaction without protection. If side reactions or low yields are observed, protection (e.g., as an acetamide) can be considered.
Q4: What is a sensible starting catalyst loading for this substrate?
A typical starting point for catalyst loading in academic settings is between 1-3 mol% of the palladium precursor. For challenging substrates like pyridines, starting at 2-3 mol% is often wise. In industrial applications or later-stage optimization, loadings are often pushed much lower (into ppm levels), but this requires extensive screening and process control.[8] If you observe catalyst deactivation or low conversion, a modest increase to 3-5 mol% is a common troubleshooting step before undertaking a more complex re-optimization of ligands, bases, and solvents.[3]
Q5: How do I choose the correct palladium catalyst and ligand?
The choice is critical and depends on the specific cross-coupling reaction.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. Pre-catalysts, like the Buchwald G3 or G4 palladacycles, are often preferred as they form the active Pd(0) species more cleanly and reliably.
-
Ligand: This is the most important variable. For pyridine substrates, bulky, electron-rich phosphine ligands are essential to overcome catalyst inhibition.
-
For Suzuki & Sonogashira: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent starting points. They stabilize the palladium center, promote fast oxidative addition, and prevent the pyridine nitrogen from deactivating the catalyst.[9]
-
For Buchwald-Hartwig Amination: Ligands like Xantphos or BrettPhos are often effective, as they are specifically designed to facilitate C-N bond formation.[10]
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction has stalled with significant starting material remaining. I've confirmed my reagents are pure. What steps should I take?
A: This is the most common issue, often linked to insufficient catalyst activity or deactivation. Follow this systematic approach to diagnose and solve the problem.
References
- 1. This compound [myskinrecipes.com]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving "2-Chloro-5-iodo-4-pyridinamine"
Welcome to the dedicated troubleshooting resource for reactions involving 2-Chloro-5-iodo-4-pyridinamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile, yet challenging, building block. My approach here is to move beyond simple procedural lists and delve into the chemical logic behind common issues and their solutions, empowering you to make informed decisions in your experimental design.
Understanding the Reagent: A Reactivity Overview
This compound (MW: 254.46 g/mol ) is a trifunctionalized pyridine derivative.[1][2] Its utility stems from the differential reactivity of its three key functional groups, which allows for sequential and site-selective modifications.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | [1][2][3] |
| Melting Point | 126-127 °C | [1] |
| Boiling Point | ~367.8 °C at 760 mmHg | [1][3] |
| pKa (Predicted) | 2.96 ± 0.42 | [1] |
| Storage | 4°C, protect from light, inert atmosphere | [2][4] |
Understanding the electronic and steric environment is critical. The 4-amino group is a powerful electron-donating group, activating the pyridine ring. The two halogen atoms, however, offer distinct sites for cross-coupling reactions. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it the primary site for oxidative addition in palladium-catalyzed cycles.[5] This inherent reactivity difference is the cornerstone of its synthetic utility.
Caption: Reactivity hierarchy of functional groups.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Low or No Product Yield in Cross-Coupling Reactions
Question 1: My Suzuki-Miyaura coupling at the 5-iodo position is giving me no product, only starting material and de-iodinated byproduct. What's the primary cause?
Answer: This is a classic symptom of a stalled or inefficient catalytic cycle. The presence of the de-iodinated byproduct (2-chloro-4-pyridinamine) points towards a competitive protodehalogenation pathway. Let's break down the likely culprits:
-
Inactive Catalyst: The most common issue. The active Pd(0) species is essential for the initial oxidative addition step.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can be inefficient.
-
Expert Insight: The amine substrate itself can sometimes act as a reductant, but this is not always reliable.[7] The choice of ligand and base is critical for efficient catalyst generation and stability.[8][9]
-
Solution:
-
Verify Reagents: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly.
-
Use a Pre-catalyst: Switch to a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for reliable and rapid generation of the active LPd(0) species upon exposure to a base, bypassing problematic reduction steps.[9]
-
Degassing: Palladium catalysts are sensitive to oxygen.[8] Ensure your solvent and reaction vessel are thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
-
Protodeboronation of the Boronic Acid: Your boronic acid coupling partner may be degrading before it has a chance to transmetalate to the palladium center. This is a common side reaction, often catalyzed by the base or trace water.[10]
-
Solution:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Use anhydrous solvents and reagents where possible.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.
-
-
-
Inappropriate Base: The base plays a crucial role in the Suzuki-Miyaura mechanism, primarily by activating the boronic acid for transmetalation.[11] An incorrect choice can halt the cycle.
-
Solution: For aminopyridine substrates, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point, typically in an aqueous/organic solvent mixture (e.g., Dioxane/Water). Stronger bases like NaOtBu may be required for less reactive systems but can promote side reactions.
-
Question 2: I'm attempting a Buchwald-Hartwig amination, but the reaction is sluggish and incomplete. Why might this be happening specifically with this substrate?
Answer: The Buchwald-Hartwig amination presents a unique challenge with this compound due to the presence of two nitrogen atoms (the pyridine ring nitrogen and the 4-amino group). These can act as competing ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[12]
-
Causality: The desired catalytic cycle requires the palladium center to be coordinated by a specific phosphine ligand that promotes oxidative addition and reductive elimination. If the substrate's own nitrogen atoms bind too strongly to the palladium, they can displace the essential phosphine ligand, forming an off-cycle, inactive complex.[12]
-
Solution:
-
Ligand Choice is Paramount: Use bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands"). Ligands like XPhos or BrettPhos are designed to be sterically demanding.[13] This steric bulk not only promotes the crucial reductive elimination step but also creates a coordination pocket around the palladium that disfavors binding by the substrate's nitrogen atoms.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[14]
-
Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are preferred. Ethereal solvents are common. Avoid solvents like acetonitrile or pyridine which can coordinate to the catalyst.[14]
-
Category 2: Selectivity and Side Reactions
Question 3: I'm observing a significant amount of a diarylated product. How can I favor mono-arylation at the 5-iodo position?
Answer: Observing diarylation means the reaction conditions are harsh enough to also activate the typically less reactive C-Cl bond.[15] While this can be a goal in some syntheses, it's often a problematic side reaction when mono-substitution is desired.
-
Expert Insight: The key to selectivity is exploiting the ~10³-fold difference in the rate of oxidative addition for C-I vs. C-Cl bonds.[5] This is achieved by carefully controlling the reaction parameters.
-
Solutions for Selectivity:
-
Lower the Temperature: This is the most effective tool. Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor for consumption of the starting material. High temperatures provide the activation energy needed to cleave the stronger C-Cl bond.
-
Choose the Right Catalyst System: Some ligand/palladium systems are notoriously aggressive and can activate C-Cl bonds. A classic system like Pd(PPh₃)₄ is often milder and more selective for C-I bonds compared to systems using highly active biarylphosphine ligands.
-
Limit Reaction Time: Once the mono-arylated product is formed, it becomes the substrate for the second coupling. If you stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS), you can minimize the formation of the diarylated product.
-
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
This protocol provides a robust starting point for the selective arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: While stirring, sparge the resulting suspension with argon gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
-
Pro-Tip: The aminopyridine product can streak on silica gel. To mitigate this, consider pre-treating the silica with a solvent system containing a small amount of triethylamine (e.g., 1%) or using a basic alumina stationary phase.
-
References
- 1. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Chloro-5-iodo-4-pyridinamine Reaction Mixtures
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual palladium catalysts from reaction mixtures involving 2-Chloro-5-iodo-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven troubleshooting strategies, and detailed protocols to ensure the purity of your active pharmaceutical ingredients (APIs) and intermediates.
The presence of nitrogen atoms in the pyridine ring and the amino group of this compound can lead to strong coordination with palladium species. This chelation effect often complicates the removal of residual palladium to the stringent levels required by regulatory bodies such as the International Council for Harmonisation (ICH)[1][2]. This guide will equip you with the knowledge and practical steps to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reaction mixtures containing this compound?
A1: The difficulty primarily stems from the molecular structure of this compound and its derivatives. The pyridine nitrogen and the exocyclic amino group are Lewis basic sites that can act as strong ligands, forming stable complexes with palladium species (both Pd(0) and Pd(II))[1][3]. This coordination increases the solubility of the palladium complexes in the reaction mixture, making them difficult to remove by simple filtration or crystallization.
Q2: What are the regulatory limits for residual palladium in APIs?
A2: Regulatory agencies, guided by the ICH Q3D guidelines on elemental impurities, impose strict limits on the amount of residual palladium in final drug products. Palladium is classified as a Route 2A element, and its permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5-10 ppm in the API, depending on the maximum daily dose of the drug[2].
Q3: What are the most common methods for palladium removal in this context?
A3: The most effective methods for removing palladium from reactions involving nitrogen-containing heterocycles include:
-
Adsorption using Scavengers: Utilizing solid-supported reagents with high affinity for palladium. These include functionalized silica gels and polymers.
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption[1][4].
-
Crystallization: Can be effective, especially when optimized with anti-solvents or seeding.
-
Chromatography: Column chromatography is a reliable method for purification, though it may be less practical for large-scale processes.[5]
-
Filtration: Primarily for heterogeneous catalysts like Pd/C, but often insufficient for leached, soluble palladium species[1][5].
Q4: How do I choose the best palladium removal strategy for my specific reaction?
A4: The optimal strategy depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands coordinated to the palladium will influence the effectiveness of different scavengers.
-
The properties of your product: Solubility, stability, and potential for non-specific binding to adsorbents are crucial considerations.
-
The scale of your synthesis: Some methods, like chromatography, are less amenable to large-scale production.
-
Cost-effectiveness: The price of scavengers and the potential for product loss are important economic factors.
A screening of different methods on a small scale is highly recommended to identify the most efficient and economical approach for your specific process.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures.
Issue 1: High Levels of Residual Palladium After Initial Purification
-
Possible Cause: Strong coordination of palladium to the aminopyridine moiety, preventing effective removal by standard workup procedures.
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger specifically designed for palladium removal. Thiol (SH), thiourea, or dimercaptotriazine (DMT) functionalized silica gels are often highly effective[4][6].
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 5-20 equivalents), temperature (ambient to 60 °C), and treatment time (1-24 hours). A Design of Experiments (DoE) approach can efficiently identify optimal conditions[7].
-
Consider a Pre-treatment Step: A mild oxidative (e.g., with a peroxide) or reductive (e.g., with a borohydride) wash before scavenging can sometimes convert various palladium species into a single, more easily scavenged form.
-
Activated Carbon Treatment: Use activated carbon, either alone or in combination with a scavenger. Be mindful of potential product loss and perform small-scale trials to assess this[4].
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the product onto the scavenger material, particularly with activated carbon.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon necessary to achieve the desired palladium levels.
-
Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Alternative Purification Method: If product loss remains high with adsorbents, consider switching to or combining with crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the final state of the palladium catalyst at the end of the reaction (e.g., different ratios of Pd(0) to Pd(II), formation of palladium colloids).
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variations in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.
-
Implement a Post-Reaction "Aging" Step: Stirring the reaction mixture under specific conditions (e.g., at a certain temperature for a set time) after the reaction is complete can sometimes lead to the agglomeration of palladium species, making them easier to remove by filtration.
-
Data Presentation: Comparison of Palladium Removal Methods
The following table provides a comparative overview of common palladium scavenging methods based on literature data for nitrogen-containing heterocyclic compounds. Note that the efficiency can vary significantly depending on the specific substrate, catalyst, and reaction conditions.
| Method | Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Notes |
| Scavenging | SiliaMetS® Thiol | 1,300 | 2 | 90% | Effective for Buchwald-Hartwig products[6]. |
| SiliaMetS® Thiol/Thiourea | 2,400 | ≤ 16 | High | Outperformed activated carbon in a Suzuki coupling[4]. | |
| Activated Carbon | Darco® | 2,400 | > 100 | Lower than silica scavengers | Can lead to significant product loss[4]. |
| Polymer-based Scavenger | QuadraPure™ | 2,400 | > 100 | - | Less effective than silica scavengers in a specific case study[4]. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica Gel
-
Reaction Work-up: After the completion of the palladium-catalyzed reaction, perform your standard aqueous work-up to remove inorganic salts. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) at a concentration that ensures full solubility.
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium used in the reaction.
-
Stirring: Stir the mixture at a temperature between room temperature and 60 °C for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-50% by weight relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium content by ICP-MS.
Visualizations
Diagram 1: General Workflow for Palladium Removal
Caption: General workflow for palladium catalyst removal.
Diagram 2: Troubleshooting Decision Tree for High Residual Palladium
Caption: Decision logic for troubleshooting high palladium levels.
References
Technical Support Center: Synthesis and Impurity Characterization of 2-Chloro-5-iodo-4-pyridinamine
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides in-depth troubleshooting advice and analytical protocols for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-5-iodo-4-pyridinamine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1][2] This document is structured to address common challenges encountered during synthesis and purification, offering logical, field-proven solutions grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent method is the direct electrophilic iodination of 2-Chloro-4-pyridinamine.[1][3] This reaction is typically performed using an electrophilic iodine source like N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent such as acetonitrile or acetic acid.[1][3][4]
-
Causality: The 4-amino group is a strong activating group, which electronically enriches the pyridine ring and directs the incoming electrophile (I+) to the positions ortho to it (C3 and C5). The reaction proceeds readily under mild heating (e.g., 70°C).[1] The choice of iodinating agent is critical; NIS is often preferred due to its ease of handling and the generation of a neutral succinimide byproduct, which simplifies downstream purification.
Q2: What are the primary impurities I should expect from this synthesis?
Impurity profiling is critical for regulatory compliance and ensuring the quality of the final active pharmaceutical ingredient (API).[5][6] Based on the reaction mechanism, the following impurities are most commonly observed:
-
Unreacted Starting Material (Impurity A): 2-Chloro-4-pyridinamine.
-
Isomeric Impurity (Impurity B): 2-Chloro-3-iodo-4-pyridinamine.
-
Di-iodinated Impurity (Impurity C): 2-Chloro-3,5-diiodo-4-pyridinamine.
-
Process-Related Impurities: Residual solvents and byproducts from the iodinating agent (e.g., succinimide from NIS).
Q3: Why is regioselectivity (iodination at C5 vs. C3) a concern?
While the 4-amino group directs iodination to both the C3 and C5 positions, the C5 position is generally favored.
-
Mechanistic Insight: The selectivity arises from a combination of electronic and steric factors. While both positions are electronically activated, the C3 position is flanked by both the chloro and amino groups, creating greater steric hindrance compared to the C5 position. However, reaction conditions such as temperature, solvent, and the specific iodinating agent can influence the ratio of C5 to C3 iodination, making the 3-iodo isomer a common process-related impurity.[4][7]
Q4: How can I effectively monitor the reaction's progress to minimize impurity formation?
Real-time reaction monitoring is key to optimizing yield and purity. High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Experimental Rationale: A small aliquot of the reaction mixture can be withdrawn, quenched, diluted, and injected into an HPLC system. By monitoring the consumption of the starting material (2-Chloro-4-pyridinamine) and the formation of the desired product, you can determine the optimal reaction time. This prevents the formation of degradation products from prolonged heating and minimizes the risk of over-iodination (di-iodinated impurity).
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and provides actionable solutions.
Issue 1: Low Yield & Significant Unreacted Starting Material
-
Observation: HPLC analysis of the crude product shows a high percentage of the starting material, 2-Chloro-4-pyridinamine.
-
Potential Causes & Solutions:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent is critical. NIS is often used in a slight excess (e.g., 1.2 equivalents) to drive the reaction to completion.[1][3] Verify the purity and accurate measurement of your NIS or ICl.
-
Inadequate Reaction Temperature/Time: The iodination is typically conducted at elevated temperatures (e.g., 70°C for 16 hours).[1] If the reaction is too slow, consider increasing the temperature modestly (e.g., to 80°C) or extending the reaction time, while monitoring by HPLC to avoid degradation.
-
Deactivation of Reagent: NIS can be sensitive to moisture. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the iodinating agent.[1]
-
Issue 2: Presence of a Significant Isomeric Impurity (2-Chloro-3-iodo-4-pyridinamine)
-
Observation: LC-MS analysis confirms the presence of an impurity with the same mass-to-charge ratio (m/z) as the product, and ¹H NMR shows an additional set of pyridine ring signals.
-
Potential Causes & Solutions:
-
Reaction Conditions: Higher reaction temperatures can sometimes reduce the kinetic selectivity of the reaction, leading to a higher proportion of the sterically more hindered 3-iodo isomer.
-
Mitigation Strategy: Attempt the reaction at a lower temperature for a longer duration. While this may slow the reaction rate, it can significantly improve the regioselectivity in favor of the desired C5 product.
-
Purification: If the isomer is still present, careful purification is required. Flash column chromatography using a gradient elution (e.g., ethyl acetate in hexanes) can effectively separate the two isomers due to their differing polarity.[4]
-
Issue 3: Detection of a High Molecular Weight Impurity (Di-iodination)
-
Observation: LC-MS analysis reveals a peak with a molecular weight corresponding to the addition of two iodine atoms (C₅H₃ClI₂N₂).
-
Potential Causes & Solutions:
-
Excess Iodinating Agent: Using a large excess of NIS or ICl can lead to a second iodination at the remaining activated position (C3).
-
Mitigation Strategy: Strictly control the stoichiometry. Use no more than 1.1-1.2 equivalents of the iodinating agent. Consider adding the agent portion-wise over a period of time rather than all at once to maintain a low instantaneous concentration, which disfavors the di-iodination reaction.
-
Issue 4: Final Product is Discolored (Pink, Brown, or Black)
-
Observation: The isolated solid product is not the expected white to off-white color.[2]
-
Potential Causes & Solutions:
-
Residual Iodine: Iodine (I₂) is a common impurity in iodinating agents and can also form via side reactions. It imparts a characteristic brown/purple color.
-
Oxidation/Degradation: Aromatic amines can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metals, leading to colored polymeric impurities.
-
Cleanup Protocol: During the aqueous workup, include a wash with a dilute solution of a reducing agent, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃).[4] This will quench any residual elemental iodine, converting it to colorless iodide (I⁻). If discoloration persists, recrystallization of the final product from a suitable solvent system (e.g., ethanol/water) can remove non-polar colored impurities.
-
Section 3: Analytical Protocols & Workflows
Accurate characterization requires robust analytical methods.[8] The following protocols provide a validated starting point for impurity analysis.
Protocol 3.1: HPLC-UV Method for Purity Assessment
This method is designed to separate the starting material, product, and key impurities.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for separating moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for eluting compounds from the C18 stationary phase. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures elution of both polar (starting material) and less polar (di-iodinated) species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| UV Detection | 254 nm | A common wavelength where pyridine derivatives exhibit strong absorbance. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 3.2: LC-MS Method for Impurity Identification
Couple the HPLC method above to a mass spectrometer for definitive molecular weight information.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)
-
Rationale: The basic nitrogen atoms on the pyridine ring and the amino group are readily protonated, making ESI+ a highly sensitive ionization technique for this class of compounds. The resulting [M+H]⁺ ions will directly confirm the molecular weight of each eluted peak. Advanced instrumentation can provide structural details of unknown impurities.[6][9]
Workflow for Impurity Identification
Caption: Workflow for impurity identification and characterization.
Section 4: Impurity Profile Summary
| ID | Structure | Name | Formula | MW ( g/mol ) | Key Analytical Observation |
| Product | ![]() | This compound | C₅H₄ClIN₂ | 254.46 | Main peak in HPLC; Correct [M+H]⁺ in LC-MS. |
| Impurity A | ![]() | 2-Chloro-4-pyridinamine | C₅H₅ClN₂ | 128.56 | Earlier eluting peak than product; [M+H]⁺ at m/z 129. |
| Impurity B | ![]() | 2-Chloro-3-iodo-4-pyridinamine | C₅H₄ClIN₂ | 254.46 | Elutes close to the product; Same [M+H]⁺, requires NMR for confirmation. |
| Impurity C | ![]() | 2-Chloro-3,5-diiodo-4-pyridinamine | C₅H₃ClI₂N₂ | 380.36 | Later eluting peak than product; [M+H]⁺ at m/z 381. |
(Note: Placeholder images used for structures. In a real scenario, chemical drawing software would generate these.)
Section 5: Reaction & Impurity Formation Pathways
The following diagram illustrates the primary synthetic route and the side reactions leading to common impurities. Understanding these pathways is essential for developing effective control strategies.
Caption: Synthetic pathway and formation of key process impurities.
Section 6: References
-
This compound | 800402-12-4 - ChemicalBook. (URL: --INVALID-LINK--)
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800402-12-4, this compound Formula - ECHEMI. (URL: --INVALID-LINK--)
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ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: --INVALID-LINK--)
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TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (URL: --INVALID-LINK--)
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Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review - Semantic Scholar. (URL: --INVALID-LINK--)
-
2-PYRIDINAMINE, 4-CHLORO-5-IODO - LookChem. (URL: --INVALID-LINK--)
-
Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. (URL: --INVALID-LINK--)
-
CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine - ChemicalBook. (URL: --INVALID-LINK--)
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: --INVALID-LINK--)
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: --INVALID-LINK--)
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: --INVALID-LINK--)
-
Pyridines – Structure - DAV University. (URL: --INVALID-LINK--)
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - Science. (URL: --INVALID-LINK--)
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (URL: --INVALID-LINK--)
-
This compound | CAS#:800402-12-4 | Chemsrc. (URL: --INVALID-LINK--)
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Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% - Autech. (URL: --INVALID-LINK--)
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800402-12-4 | this compound - ChemScene. (URL: --INVALID-LINK--)
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
This compound - MySkinRecipes. (URL: --INVALID-LINK--)
-
Impurity Identification & Characterization - Resolian. (URL: --INVALID-LINK--)
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ResearchGate. (URL: --INVALID-LINK--)
-
This compound - Safety Data Sheet - ChemicalBook. (URL: --INVALID-LINK--)
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically - IJCSR. (URL: --INVALID-LINK--)
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: --INVALID-LINK--)
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-iodo-4-pyridinamine and 2-Chloro-5-bromo-4-pyridinamine in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-supported comparison between two closely related yet distinct intermediates: 2-Chloro-5-iodo-4-pyridinamine and 2-Chloro-5-bromo-4-pyridinamine .
The core objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the reactivity differences between these two molecules. The choice of a starting material is a critical decision that profoundly influences reaction efficiency, cost, and the overall success of a synthetic campaign. This guide will delve into the fundamental principles governing their reactivity, supported by experimental protocols and comparative data, to enable informed and strategic decisions in synthetic design.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding begins with the basic physical and chemical properties of these two reagents. While structurally similar, the difference in the halogen at the C5 position (Iodine vs. Bromine) leads to a notable variance in molecular weight and has subtle effects on physical properties like melting point.
| Property | This compound | 2-Chloro-5-bromo-4-pyridinamine |
| Molecular Formula | C₅H₄ClIN₂[1][2][3] | C₅H₄BrClN₂[4][5] |
| Molecular Weight | 254.45 g/mol [1][3] | 207.45 g/mol [4] |
| CAS Number | 800402-12-4[6] | 942947-94-6[4][7] |
| Melting Point | 126-127 °C[1][2] | Not consistently reported |
| Appearance | Typically a solid | Yellow solid[7] |
| Density | ~2.139 g/cm³[1][2][8] | Not consistently reported |
Accessibility: A Look at Synthesis
The synthetic accessibility of these intermediates is a practical consideration for any research campaign. Both compounds are derived from the same precursor, 2-chloro-4-aminopyridine, via electrophilic halogenation.
Synthesis of this compound: The iodo-derivative is commonly prepared by treating 2-chloro-4-aminopyridine with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like acetonitrile or acetic acid.[1][6][9]
Synthesis of 2-Chloro-5-bromo-4-pyridinamine: The bromo-analog is synthesized in a similar fashion, employing a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.[7] The reaction with NBS is typically efficient and proceeds under mild conditions.[7]
Core Directive: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The principal difference in the synthetic utility of these two molecules lies in the reactivity of their respective carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—staples of modern organic synthesis like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—the oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step.[10][11]
The strength of the carbon-halogen (C-X) bond is the paramount factor governing the kinetics of this step. Weaker C-X bonds undergo oxidative addition more readily, leading to faster and more efficient catalytic cycles. The established trend for C-X bond dissociation energy is:
C-Cl > C-Br > C-I
This directly translates to a reactivity trend for the corresponding aryl halides in cross-coupling reactions:[12][13][14][15]
Aryl-I > Aryl-Br >> Aryl-Cl
Therefore, This compound is inherently more reactive than 2-chloro-5-bromo-4-pyridinamine . This heightened reactivity provides several tangible advantages in a laboratory setting:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.[10]
-
Faster Reaction Times: Increased catalytic turnover leads to shorter reaction durations.[10]
-
Lower Catalyst Loadings: Efficient oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.
-
Broader Substrate Scope: The higher reactivity can overcome the challenges posed by sterically hindered or electronically deactivated coupling partners.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Application Showcase: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone for C-C bond formation, perfectly illustrates the reactivity differential. The weaker C-I bond in this compound facilitates a more efficient reaction.
| Parameter | This compound | 2-Chloro-5-bromo-4-pyridinamine | Rationale |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 110 °C | The higher C-Br bond energy necessitates more thermal energy. |
| Reaction Time | Generally 2-12 hours | Generally 12-24 hours | Faster oxidative addition leads to a more rapid catalytic cycle.[10] |
| Catalyst System | Standard catalysts (e.g., Pd(PPh₃)₄) are often sufficient. | May require more advanced, electron-rich phosphine ligands to promote oxidative addition. | The less reactive C-Br bond benefits from more active catalyst systems. |
| Expected Yield | Good to Excellent | Fair to Good | Higher reactivity typically translates to more efficient conversion.[10] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 4:1 dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Application Showcase: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, creating arylalkynes. The reactivity trend of I > Br is also pronounced in this transformation.[16][17] The coupling of aryl iodides often proceeds efficiently at or near room temperature, while aryl bromides typically require heating to achieve comparable results.[16]
| Parameter | This compound | 2-Chloro-5-bromo-4-pyridinamine | Rationale |
| Typical Temperature | Room Temp to 50 °C | 50 °C to 100 °C | Higher energy is needed to activate the C-Br bond for oxidative addition. |
| Copper Co-catalyst | Standard CuI is effective. | Reaction may benefit from the absence of copper to prevent alkyne dimerization at higher temperatures (copper-free Sonogashira).[18] | Higher temperatures can promote undesired side reactions like Glaser coupling.[18] |
| Reaction Time | Generally 1-6 hours | Generally 6-18 hours | Faster oxidative addition with the C-I bond. |
| Expected Yield | Good to Excellent | Moderate to Good | Milder conditions for the iodo-compound often lead to cleaner reactions and higher yields. |
graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#202124"];// Nodes Start [label="Start:\nInert Atmosphere Setup", fillcolor="#4285F4"]; Reagents [label="Charge Flask:\nHalopyridine,\nCoupling Partner,\nBase", fillcolor="#FBBC05"]; Solvent [label="Add Degassed\nSolvent", fillcolor="#34A853"]; Catalyst [label="Add Catalyst\nSolution", fillcolor="#EA4335"]; Reaction [label="Heat & Stir\n(e.g., 90°C, 12h)", shape=ellipse, fillcolor="#5F6368"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup:\nExtraction & Washing", fillcolor="#4285F4"]; Purify [label="Purification:\nColumn Chromatography", fillcolor="#FBBC05"]; End [label="End:\nIsolated Product", shape=cds, fillcolor="#34A853"];
// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Catalyst; Catalyst -> Reaction; Reaction -> Monitor; Monitor -> Workup [label=" Reaction\nComplete"]; Monitor -> Reaction [label=" Incomplete"]; Workup -> Purify; Purify -> End; }
Caption: A general experimental workflow for cross-coupling reactions.
Strategic Considerations for the Synthetic Chemist
-
Reactivity and Efficiency: For challenging transformations, or when mild conditions are paramount to preserve sensitive functional groups elsewhere in the molecule, This compound is the superior choice. Its higher reactivity translates directly to higher efficiency and a greater probability of success.
-
Chemoselectivity: A significant advantage of both intermediates is the potential for chemoselective reactions. The C-I and C-Br bonds are substantially more reactive in palladium catalysis than the C-Cl bond at the C2 position. This allows for selective functionalization at the C5 position, leaving the C2-chloro group untouched for subsequent nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.[14]
-
Cost and Availability: In general, aryl bromides are more commercially available and less expensive than their corresponding aryl iodide counterparts. For large-scale synthesis or initial exploratory work where cost is a primary driver, 2-chloro-5-bromo-4-pyridinamine represents a highly viable and more economical option, provided the potentially harsher reaction conditions are acceptable.
-
Downstream Steps: The choice may also be influenced by subsequent steps. If the newly formed bond is sensitive to the conditions required to activate the C-Br bond, starting with the more reactive iodo-compound is a prudent strategy to maximize the overall yield of the synthetic sequence.
Conclusion
Both this compound and 2-chloro-5-bromo-4-pyridinamine are valuable intermediates in synthetic chemistry. However, they are not interchangeable. The selection between them should be a deliberate, strategy-driven decision.
This compound is the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions. It offers the distinct advantages of milder reaction conditions, shorter reaction times, and often higher yields, making it the preferred reagent for complex, multi-step syntheses where efficiency is critical.
2-Chloro-5-bromo-4-pyridinamine serves as a robust and cost-effective alternative. While it generally requires more forcing conditions and potentially more specialized catalyst systems to achieve results comparable to its iodo-analog, it remains an excellent choice for many applications, particularly when economic factors are a major consideration.
Ultimately, a careful analysis of the specific synthetic challenge, including the nature of the coupling partners, the stability of functional groups, and budgetary constraints, will guide the discerning chemist to the optimal choice.
References
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- 2. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 3. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-4-chloropyridine | C5H4BrClN2 | CID 44181812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromo-4-chloropyridine 97% | CAS: 942947-94-6 | AChemBlock [achemblock.com]
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- 7. 2-Pyridinamine, 5-bromo-4-chloro- | 942947-94-6 [chemicalbook.com]
- 8. 2-PYRIDINAMINE, 4-CHLORO-5-IODO-|lookchem [lookchem.com]
- 9. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
A Comparative Guide to Halopyridine Reactivity in Suzuki-Miyaura Coupling: From Bench to Breakthrough
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals and agrochemicals necessitates robust and predictable methods for its functionalization. Among the arsenal of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its versatility in forging carbon-carbon bonds. However, the reactivity of the halopyridine coupling partner is a critical, and often nuanced, parameter that dictates the success of this transformation.
This guide provides an in-depth, objective comparison of the performance of iodopyridines, bromopyridines, chloropyridines, and fluoropyridines in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern their reactivity, offering field-proven insights to inform your experimental design and empower you to select the optimal substrate and conditions for your synthetic campaign.
The Reactivity Hierarchy: A Tale of Bond Dissociation Energies
The generally accepted order of reactivity for halopyridines in Palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy: I > Br > Cl > F .[1] This trend is inversely correlated with the bond strength, meaning the weaker the C-X bond, the more readily it undergoes oxidative addition to the Palladium(0) catalyst—often the rate-determining step of the catalytic cycle.[1]
Consequently, iodopyridines are the most reactive substrates, often amenable to coupling under milder conditions with lower catalyst loadings and shorter reaction times. Conversely, the strength of the C-F bond renders fluoropyridines largely unreactive in standard Suzuki-Miyaura couplings, necessitating specialized catalysts and conditions. Chloropyridines, while more accessible and cost-effective than their iodo- and bromo- counterparts, present a significant challenge due to the strength of the C-Cl bond, requiring highly active catalytic systems to achieve efficient coupling.[2]
Comparative Performance of Halopyridines: A Data-Driven Analysis
To illustrate the practical implications of this reactivity trend, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acid. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, these data are synthesized from various sources to provide a comparative overview.
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Iodopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[3] |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2 mol%/4 mol%) | K₃PO₄ | Toluene | 100 | 18 | ~90 | Highly active catalyst system often used for bromides. |
| 2-Chloropyridine | Pd(OAc)₂/SPhos (2 mol%/4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | Requires a highly active catalyst system with a bulky, electron-rich ligand.[4] |
| 2-Fluoropyridine | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | Dioxane/H₂O | 100 | - | 5-89 | Yields are highly dependent on the specific boronic acid or ester used.[5][6][7][8] |
Mechanistic Insights: The Critical Role of Oxidative Addition
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The differing reactivity of halopyridines is primarily dictated by the initial oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The rate of oxidative addition is influenced by the strength of the carbon-halogen bond. The weaker C-I bond in iodopyridines allows for rapid insertion of the Pd(0) catalyst. In contrast, the stronger C-Cl bond in chloropyridines presents a higher activation barrier for this step.[2] Interestingly, the mechanism of oxidative addition itself can vary depending on the halogen. For 2-iodopyridines, a concerted mechanism is generally accepted. However, for 2-bromo- and 2-chloropyridines, an SNAr-type mechanism has been proposed, highlighting the complex electronic effects at play.[9]
Overcoming the Challenge of Chloropyridines: The Power of Ligand Design
The successful Suzuki-Miyaura coupling of less reactive chloropyridines has been a significant area of research, with progress largely driven by the development of sophisticated phosphine ligands. Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have proven particularly effective.[10][11]
These ligands enhance the reactivity of the palladium catalyst in several ways:
-
Increased Electron Density: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition to the electron-deficient C-Cl bond.[12]
-
Steric Hindrance: The bulkiness of the ligands promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, which is crucial for the oxidative addition to occur. This steric bulk also helps to stabilize the active catalyst and prevent the formation of inactive palladium clusters.[10][13]
-
Preventing Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Bulky ligands can sterically shield the metal center, mitigating this deactivation pathway.[11]
Caption: The role of bulky ligands in activating chloropyridines.
The Enigma of Fluoropyridines
Fluoropyridines represent the final frontier in halopyridine Suzuki coupling. The exceptional strength of the C-F bond makes them notoriously unreactive under standard conditions. However, recent advances have shown that coupling is possible, albeit often with modest to good yields and requiring specific catalytic systems. For instance, the use of Pd(dppf)Cl₂ as a catalyst has shown promise in the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters, providing a potential avenue for the functionalization of fluorinated pyridines.[5][6][7][8]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of representative halopyridines. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid
This protocol utilizes a standard and widely available palladium catalyst.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-iodopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol employs a highly active catalyst system necessary for the activation of the C-Cl bond.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).[4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion: Strategic Selection for Synthetic Success
The choice of halopyridine in a Suzuki-Miyaura coupling is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route. Iodopyridines and bromopyridines offer high reactivity and are often the substrates of choice for rapid and reliable C-C bond formation. The less reactive but more economical chloropyridines are now readily accessible coupling partners, thanks to the development of advanced catalyst systems featuring bulky, electron-rich ligands. While fluoropyridines remain a challenge, emerging methodologies are beginning to unlock their synthetic potential.
By understanding the interplay of bond dissociation energies, the nuances of the catalytic cycle, and the critical role of ligand design, researchers can navigate the complexities of halopyridine reactivity and confidently select the optimal building blocks and reaction conditions to accelerate their journey from the laboratory bench to the next breakthrough discovery.
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Kinase Inhibitor Synthesis: The Strategic Advantages of 2-Chloro-5-iodo-4-pyridinamine
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors that can selectively modulate the activity of a specific kinase, or a desired profile of kinases, is a paramount objective for medicinal chemists. The core challenge lies in designing molecules that can effectively compete with adenosine triphosphate (ATP) at its binding site in the kinase domain. To this end, heterocyclic scaffolds, such as pyridines and pyrimidines, have emerged as "privileged structures."[2][3] Their nitrogen-containing ring systems are adept at mimicking the hydrogen bonding interactions of the adenine portion of ATP with the kinase "hinge region," providing a robust anchor for inhibitor binding.[4]
The success of any kinase inhibitor program, however, is not solely dependent on the core scaffold. The substituents adorning this core dictate potency, selectivity, and pharmacokinetic properties. Therefore, the choice of starting materials—the chemical building blocks—is a decision of profound strategic importance. This guide provides an in-depth technical comparison of 2-Chloro-5-iodo-4-pyridinamine , a uniquely functionalized building block, against common alternatives. We will demonstrate through mechanistic rationale and experimental data why this reagent offers distinct advantages for the efficient synthesis and rapid exploration of the chemical space for novel kinase inhibitors.
The Core Advantage: Orthogonal Reactivity for Vectorial Synthesis
The primary strategic value of this compound lies in the differential reactivity of its two halogen substituents .[5] In palladium-catalyzed cross-coupling reactions, which are the workhorse transformations of modern medicinal chemistry, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[5] This reactivity gap allows for highly regioselective functionalization.
This "orthogonality" enables a vectorial and controlled synthetic strategy . Chemists can first exploit the labile C-I bond at the 5-position to introduce a key pharmacophore, often a group designed to occupy the solvent-exposed region of the kinase active site. The more resilient C-Cl bond at the 2-position is preserved during this initial transformation, serving as a latent reactive handle for a subsequent, independent modification. This second functionalization can then be used to introduce groups that fine-tune hinge-binding interactions or modulate physical properties. This stepwise approach is invaluable for building molecular complexity in a predictable manner and is a cornerstone of efficient structure-activity relationship (SAR) studies.
Caption: Sequential functionalization strategy using this compound.
Performance Comparison with Alternative Building Blocks
The choice of a di-halogenated building block is a critical decision. While seemingly similar alternatives exist, their reactivity profiles lead to vastly different synthetic outcomes. The following table provides an objective comparison.
| Building Block | Key Feature & Reactivity | Advantages | Disadvantages & Limitations |
| This compound | Orthogonal Reactivity: C-I >> C-Cl. The large difference in bond strength and reactivity towards Pd(0) allows for highly selective reactions at the 5-position first.[5] | High Regioselectivity: Enables predictable, stepwise synthesis of 2,5-disubstituted pyridines. Maximized Structural Diversity: Allows for two distinct and independent coupling events, maximizing the variety of accessible final compounds. | Higher Initial Cost: As a more specialized reagent, its procurement cost can be higher than simpler dihalopyridines. |
| 2,4-Dichloropyridine | Competitive Reactivity: C4-Cl is slightly more reactive than C2-Cl in SNAr, but selectivity in cross-coupling is often poor. | Low Cost & Availability: A common and inexpensive starting material. | Lack of Selectivity: Often yields a mixture of mono-substituted isomers and di-substituted products, leading to difficult purification and lower yields of the desired compound.[6] |
| 2-Bromo-5-chloropyridine | Differential Reactivity: C-Br > C-Cl. Offers a good reactivity difference for sequential coupling. | Good Selectivity: Allows for sequential functionalization, similar to the chloro-iodo analogue. | Intermediate Reactivity: The C-Cl bond may require harsher conditions for the second coupling compared to the chloro-iodo variant, potentially limiting the functional group tolerance of the intermediate. |
| 2,5-Dibromopyridine | Competitive Reactivity: Reactivity of the two C-Br bonds is very similar. | High Reactivity for Coupling: Both positions are readily functionalized. | Poor Regiocontrol: Very difficult to achieve selective mono-functionalization via cross-coupling, leading to product mixtures. |
Experimental Protocol: Regioselective Sonogashira Coupling
The Sonogashira coupling is a powerful method for installing alkynyl moieties, which can serve as rigid linkers or probes into specific pockets of a kinase active site.[7] This protocol details a reliable, microwave-assisted procedure for the selective functionalization of this compound.
Principle: This protocol leverages the high reactivity of the C-I bond for a palladium/copper-catalyzed cross-coupling with a terminal alkyne. The reaction is performed under microwave irradiation to accelerate the reaction rate and improve yields, a common strategy in modern synthesis.[8][9] The C-Cl bond remains intact under these conditions.
Materials and Reagents:
-
This compound (1.0 equiv.)[10]
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)
-
Copper(I) Iodide (CuI) (0.06 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Microwave reactor vials (2-5 mL) with magnetic stir bars
-
Ethyl acetate, deionized water, brine for work-up
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor
-
Magnetic stir plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Preparation: In a dry 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (e.g., 254 mg, 1.0 mmol).
-
Catalyst Addition: To the vial, add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol). The use of a pre-catalyst like Pd(PPh₃)₂Cl₂ is standard; it is reduced in situ to the active Pd(0) species. The copper co-catalyst is crucial for activating the alkyne.[7]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This step is critical to prevent oxygen from deactivating the palladium catalyst through oxidation.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous, degassed DMF (3 mL), followed by triethylamine (0.42 mL, 3.0 mmol). The triethylamine acts as a base to deprotonate the terminal alkyne and neutralize the HI generated during the catalytic cycle. Finally, add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol).
-
Microwave Reaction: Crimp the vial cap securely. Place the vial in the microwave reactor and heat to 100°C for 20 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-5-(phenylethynyl)pyridin-4-amine.
-
Self-Validation: The success of the protocol is validated by the clean conversion to the mono-alkynylated product, with the starting material consumed and no significant formation of di-substituted or other side products. Characterization by ¹H NMR will confirm the introduction of the new alkynyl group and, crucially, the retention of the proton signal corresponding to the position where the iodine was, while mass spectrometry will confirm the expected molecular weight of the product.
Caption: Experimental workflow for the regioselective Sonogashira coupling.
Conclusion
For researchers, scientists, and drug development professionals, the selection of synthetic building blocks is a critical determinant of a project's efficiency and ultimate success. This compound is not merely another halogenated pyridine; it is a strategically designed reagent that offers unparalleled control over the synthesis of complex kinase inhibitors. Its key advantage—the orthogonal reactivity of the C-I and C-Cl bonds—empowers chemists to execute vectorial syntheses, enabling a systematic and rapid exploration of structure-activity relationships. While alternative dihalopyridines may be less expensive, they frequently lead to challenges in selectivity, resulting in lower yields and costly purification efforts that negate any initial savings. By providing a reliable and predictable pathway to diverse, multi-substituted pyridine scaffolds, this compound stands out as a superior building block for accelerating the discovery of next-generation kinase inhibitors.
References
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: The Performance of 2-Chloro-5-iodo-4-pyridinamine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines and the Role of 2-Chloro-5-iodo-4-pyridinamine
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The development of efficient and modular methods for the synthesis of highly substituted pyridines is, therefore, a task of paramount importance.[1][3][4] Among the most powerful strategies for pyridine functionalization are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.[2][5]
This guide focuses on a particularly versatile building block: This compound . This compound's utility stems from its unique arrangement of substituents.[6][7] The presence of two different halogen atoms—iodine and chlorine—on the pyridine ring allows for selective, sequential functionalization. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more robust carbon-chlorine (C-Cl) bond.[2] This reactivity differential enables chemists to perform a cross-coupling reaction selectively at the 5-position (iodine) while leaving the 2-position (chlorine) untouched for a subsequent, different coupling reaction. This inherent orthogonality is a key advantage in the synthesis of complex, multi-substituted pyridines.
This document provides a comparative analysis of the performance of this compound in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will compare its performance with alternative dihalopyridine substrates and provide experimental data to guide researchers in their synthetic endeavors.
The Foundational Mechanism: A Shared Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their different named variations, largely operate on a similar catalytic cycle. Understanding this cycle is crucial for rationalizing reaction outcomes and troubleshooting experiments. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or coordination and deprotonation (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[2][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acids.[9]
Performance of this compound:
In Suzuki coupling, this compound exhibits excellent regioselectivity. The reaction overwhelmingly occurs at the C-I bond, leaving the C-Cl bond intact for further derivatization. This allows for the synthesis of 5-aryl-2-chloro-4-pyridinamines, which are valuable intermediates.[6]
Comparative Data:
The following table compares the performance of this compound with a common alternative, 2-bromo-5-iodopyridine. The data illustrates that while both are effective, the choice of catalyst and ligand system is critical for achieving high yields.[10]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [10] |
| 2-Bromo-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [10] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~75 (mono-arylation) | [11] |
Causality Behind Experimental Choices: The use of Pd(PPh₃)₄ is a classic choice for Suzuki couplings involving iodides and bromides. The aqueous base (K₂CO₃ in dioxane/water) is crucial for activating the boronic acid to facilitate the transmetalation step.[9] For the less reactive 2,5-dichloropyridine, a more sophisticated catalyst system comprising a strong palladium source (Pd₂(dba)₃) and a highly active, bulky phosphine ligand (SPhos) is necessary to achieve efficient coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are important structures in materials science and natural product synthesis.[12][13] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions.[12]
Performance of this compound:
Similar to the Suzuki reaction, the Sonogashira coupling of this compound proceeds with high selectivity at the C-I bond.[6] This allows for the straightforward synthesis of 2-chloro-5-(alkynyl)-4-pyridinamines. The reaction conditions are generally mild, often proceeding at room temperature, which enhances functional group tolerance.
Comparative Data:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | [10] |
| 2-Bromo-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 80-95 | [10] |
| 2,5-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Piperidine | DMF | 100 | 24 | ~60 (mono-alkynylation) | [14] |
Causality Behind Experimental Choices: The dual Pd/Cu catalytic system is characteristic of the Sonogashira reaction. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[13] The amine base (e.g., triethylamine or piperidine) serves both to neutralize the HX generated and to facilitate the formation of the copper acetylide.[12] The significantly harsher conditions required for 2,5-dichloropyridine again highlight the lower reactivity of C-Cl bonds.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[8][15] The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[8]
Performance of this compound:
Once again, the C-I bond of this compound is the reactive site for Buchwald-Hartwig amination. This enables the synthesis of N⁵-substituted-2-chloro-4,5-pyridinediamines. The existing amino group at the 4-position does not typically interfere with the reaction, although its electronic properties can influence the reactivity of the pyridine ring.
Comparative Data:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | [10] |
| 2-Bromo-5-iodopyridine | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | [10] |
| 3-Halo-2-aminopyridines | Various Amines | RuPhos/BrettPhos Precatalysts | LiHMDS | Toluene | 100 | 12-24 | 70-90 | [5] |
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for Buchwald-Hartwig aminations. It is required to deprotonate the amine coupling partner, forming the amide that coordinates to the palladium center.[8] Ligands like Xantphos, RuPhos, and BrettPhos are essential. Their bulk and electron-donating properties promote the formation of a three-coordinate L-Pd-Ar(Amide) complex, which is poised for reductive elimination to form the C-N bond.[5][8]
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring for 8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-chloro-5-phenyl-4-pyridinamine.
Protocol 2: Selective Sonogashira Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed THF (10 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 eq) via syringe. Finally, add phenylacetylene (1.1 mmol, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-chloro-5-(phenylethynyl)-4-pyridinamine.
Conclusion and Outlook
This compound stands out as a highly effective and versatile building block for the synthesis of complex substituted pyridines. Its primary advantage lies in the predictable and high regioselectivity of palladium-catalyzed cross-coupling reactions at the C-5 position, a direct consequence of the greater reactivity of the C-I bond compared to the C-Cl bond. This guide has demonstrated its robust performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, consistently providing high yields under well-established conditions.
While alternatives like 2-bromo-5-iodopyridine show comparable reactivity at the C-I bond, the 2-chloro analogue offers a different kinetic and electronic profile for subsequent functionalization at the C-2 position. Compared to dichlorinated pyridines, this compound allows for significantly milder reaction conditions for the initial coupling, thereby enhancing functional group tolerance and simplifying synthetic planning. For researchers in drug discovery and materials science, the strategic use of this reagent provides a reliable and efficient pathway to novel and diverse pyridine-based molecular architectures.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-pyridines in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of nitrogen-containing heterocycles, which form the backbone of countless pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck have revolutionized the way chemists construct complex molecular architectures.[1][2][3] Pyridine moieties are particularly prevalent in drug discovery, and their functionalization often relies on the use of halopyridine building blocks.
The choice of the halogen atom on the pyridine ring is a critical, yet often nuanced, decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of the reactivity of iodo- and bromo-pyridines in palladium-catalyzed reactions. We will delve into the mechanistic underpinnings of this reactivity difference, present comparative experimental data, and offer field-proven insights to guide your experimental design and substrate selection.
The Theoretical Framework: Oxidative Addition as the Locus of Reactivity
To understand the reactivity differences between iodo- and bromo-pyridines, one must first grasp the mechanism of palladium-catalyzed cross-coupling. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For many transformations involving aryl halides, the initial oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst is the rate-determining step.[4][6]
This crucial step involves the insertion of the Pd(0) center into the C-X bond, forming a Pd(II) intermediate. The facility of this step is dictated by several factors, but none is more important than the strength of the C-X bond being broken.
-
Bond Dissociation Energy (BDE): The energy required to cleave a chemical bond homolytically is a primary determinant of reactivity.[7] The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.
-
Electronic Effects & Ligand Influence: The electron-deficient nature of the pyridine ring facilitates oxidative addition. While the electronegativity difference between halogens exists, the dominant factor in this reactivity trend remains the C-X bond strength.[11] The choice of ligands on the palladium center also plays a critical role; bulky, electron-rich phosphine ligands can accelerate oxidative addition, particularly for more challenging substrates like bromopyridines.[12][13]
Caption: Generalized Palladium Cross-Coupling Cycle.
The Reactivity Hierarchy in Practice
The difference in bond dissociation energies establishes a clear and predictable reactivity hierarchy for halopyridines in palladium-catalyzed cross-coupling reactions: Iodo- > Bromo- >> Chloro- .[2][9][14]
This principle is not merely theoretical; it has profound practical implications in the lab.
-
Milder Reaction Conditions: Iodopyridines often react under significantly milder conditions—lower temperatures, shorter reaction times, and sometimes lower catalyst loadings—compared to their bromo- counterparts.
-
Catalyst Selection: While a standard catalyst like Pd(PPh₃)₄ might be sufficient for an iodopyridine, a less reactive bromopyridine may require a more sophisticated system, such as a pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) to achieve a comparable outcome.
-
Chemoselectivity: This differential reactivity is the cornerstone of sequential functionalization strategies. In a molecule containing both iodine and bromine substituents (e.g., 2-bromo-4-iodopyridine), the C-I bond can be selectively coupled under mild conditions, leaving the C-Br bond untouched for a subsequent, different coupling reaction under more forcing conditions.[9][11][15]
Caption: Comparative energy profile for the oxidative addition step.
Comparative Experimental Data
The theoretical hierarchy is consistently validated by experimental results across various cross-coupling reactions. The following table summarizes representative data comparing iodo- and bromo-pyridine substrates.
| Reaction Type | Substrate | Catalyst System | Conditions | Yield (%) | Source |
| Suzuki-Miyaura | 2-Bromopyridine | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃, DMF, 120 °C, 24h | 65-75 | [1] |
| Suzuki-Miyaura | 2-Iodopyridine | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃, DMF, 120 °C, 24h | >90 (inferred) | [1][2] |
| Buchwald-Hartwig | 2,6-Dichloropyridine | Pd(OAc)₂, Xantphos | Cs₂CO₃, Dioxane, 120°C | Low/Mono-amination | [14] |
| Buchwald-Hartwig | 2,6-Dibromopyridine | Pd(OAc)₂, Xantphos | Cs₂CO₃, Dioxane, 120°C | Moderate/Diamination | [14] |
| Buchwald-Hartwig | 2,6-Diiodopyridine | Pd(OAc)₂, Xantphos | Cs₂CO₃, Dioxane, 120°C | High/Diamination | [14] |
| Selective Suzuki | 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90-100°C | 85-95 (at C4-Iodo) | [11] |
Note: The table presents generalized or specific examples to illustrate the reactivity trend. Yields are highly dependent on the specific coupling partners, ligands, and precise conditions.
Experimental Protocols & Workflow
The following are generalized, representative protocols that highlight the practical considerations when working with iodo- and bromo-pyridines.
Caption: Generalized workflow for a cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine (Illustrative)
This protocol for a more challenging bromopyridine often requires a more active catalyst system and slightly more forcing conditions.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 Dioxane:Water (5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Iodopyridine (Illustrative)
This protocol often proceeds efficiently with a less complex catalyst system and under milder conditions.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-iodopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon).
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Strategic Considerations for Drug Development Professionals
-
Reactivity vs. Cost: Iodopyridines are generally more expensive and less commercially diverse than bromopyridines. For large-scale synthesis or initial exploration, a bromopyridine may be the more economical starting point, provided an efficient catalytic system can be developed.
-
Sequential Functionalization: The predictable reactivity of iodo/bromo dihalopyridines is a powerful tool for building molecular complexity. This allows for the introduction of two different functionalities in a controlled, stepwise manner, which is invaluable for structure-activity relationship (SAR) studies.[9]
-
Process Optimization: When optimizing a reaction with a bromopyridine, focus heavily on ligand screening. The choice of ligand is often the most critical parameter for achieving high yields and avoiding side reactions like protodehalogenation. For iodopyridines, optimization may focus more on lowering catalyst loading and temperature to improve process mass intensity (PMI) and reduce costs.
Conclusion
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond dissociation energy. Iodopyridines are demonstrably more reactive than their bromo- counterparts due to the weaker C-I bond, which facilitates the rate-determining oxidative addition step.[9] This leads to faster reactions under milder conditions.
While bromopyridines are often more economical, they may require more rigorous optimization of catalysts and conditions. The true power for synthetic and medicinal chemists lies in understanding and exploiting this reactivity difference. It enables not only the efficient synthesis of target molecules but also the elegant, selective construction of complex, poly-functionalized pyridine scaffolds that are critical to modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-iodo-4-pyridinamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless therapeutic agents. Within this class, halogenated pyridines such as 2-Chloro-5-iodo-4-pyridinamine serve as exceptionally versatile building blocks.[1][2][3] The presence of multiple, distinct halogen substituents (chlorine and iodine) on the pyridine ring offers medicinal chemists a powerful toolkit for molecular elaboration.[2][3] These sites allow for regioselective functionalization through a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the precise construction of complex molecular architectures with potential biological activity.[3]
However, the very reactivity that makes these intermediates so valuable also necessitates a rigorous and multi-faceted approach to structural validation. Ambiguity in the substitution pattern or the presence of isomeric impurities can derail a research program, leading to wasted resources and misinterpreted biological data. This guide provides an in-depth comparison of the critical analytical techniques used to unequivocally confirm the structure of this compound and its derivatives, grounded in the principle that convergent data from orthogonal methods constitutes the highest standard of proof.
The Validation Workflow: An Integrated Analytical Approach
Caption: Integrated workflow for structural validation of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide unambiguous evidence of the substitution pattern and the electronic environment of each atom.
Expertise in Interpretation: The pyridine ring's protons are heavily influenced by the electronegative nitrogen atom and the halogen substituents. In a 2,4,5-substituted pyridine, we expect to see two distinct aromatic proton signals. The proton at the C6 position is adjacent to the nitrogen, while the proton at the C3 position is flanked by the chloro and iodo groups. This unique electronic environment leads to predictable chemical shifts.[4] The formation of salts (like hydrochlorides) or coordination complexes can further shift these signals downfield due to increased positive charge on the nitrogen atom.[4]
Data Summary: Expected NMR Characteristics
| Nucleus | Expected Chemical Shift (ppm) | Key Insights & Causality |
| ¹H NMR | ||
| H6 | ~8.0 - 8.5 | Downfield shift due to proximity to the electronegative ring nitrogen. Appears as a singlet. |
| H3 | ~7.0 - 7.5 | Appears as a singlet. Its precise shift is influenced by the adjacent halogen atoms. |
| NH₂ | Broad, variable | Chemical shift and visibility are solvent and concentration-dependent. May exchange with D₂O. |
| ¹³C NMR | ||
| C4 (C-NH₂) | ~150 - 160 | Carbon bearing the amino group, significantly downfield. |
| C2 (C-Cl) | ~145 - 155 | Carbon attached to chlorine. |
| C6 | ~140 - 150 | Unsubstituted carbon adjacent to nitrogen. |
| C3 | ~110 - 120 | Unsubstituted carbon. |
| C5 (C-I) | ~85 - 95 | Carbon attached to iodine shows a characteristic upfield shift due to the "heavy atom effect". |
Note: Predicted shifts are estimates and can vary based on solvent and other substituents on the derivative.
Standard Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and keep amine protons from exchanging too rapidly.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak as an internal standard. Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to propose a structure.
Mass Spectrometry (MS): Confirming Identity and Connectivity
While NMR provides the structural blueprint, high-resolution mass spectrometry (HRMS) confirms the elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine.
Expertise in Interpretation: The key is to look for the molecular ion peak (M⁺). For a compound containing one chlorine atom, you will observe two peaks of relative intensity ~3:1, separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes). The iodine atom is monoisotopic (¹²⁷I). HRMS can provide a mass measurement with enough accuracy (typically <5 ppm) to definitively confirm the molecular formula.[5] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific functional groups.
Standard Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[5]
-
Method:
-
Inject a small volume (1-5 µL) of the sample.
-
Run a short chromatographic method (a simple isocratic flow may suffice for pure samples) to deliver the analyte to the MS source.
-
Acquire data in positive ion mode, as the pyridine nitrogen is easily protonated ([M+H]⁺).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Analysis:
-
Extract the mass spectrum for the analyte peak.
-
Identify the [M+H]⁺ ion cluster and compare its measured accurate mass to the theoretical mass for the proposed formula.
-
Verify the isotopic pattern for the presence of one chlorine atom.
-
X-ray Crystallography: The Unambiguous Proof
When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[6] It is considered the "gold standard" for structural determination, resolving any ambiguities that may arise from spectroscopic data alone.[7]
Expertise in Interpretation: The output of an X-ray diffraction experiment is an electron density map from which the positions of all non-hydrogen atoms can be determined. This allows for the direct visualization of the molecule, confirming the connectivity and substitution pattern of the pyridine ring without ambiguity. It also provides valuable information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, in the solid state.[6]
Workflow: Single Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a minimal amount of solvent and then slowly changing the conditions (e.g., slow evaporation, vapor diffusion of an anti-solvent) to induce the formation of single crystals.[8]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, where it is cooled (typically to 100 K) and rotated in a stream of X-rays. The diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a final, detailed 3D model of the molecule.
Comparative Analysis of Validation Techniques
The choice of technique depends on the information required, the amount of sample available, and whether a suitable crystal can be obtained. The convergence of these methods provides the strongest possible validation.
Caption: Complementary nature of primary structural validation techniques.
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage | Limitation |
| NMR Spectroscopy | Atomic connectivity, chemical environment, relative stereochemistry | 5-10 mg | Medium | Provides the most detailed structural information in solution | Can be complex to interpret for very large molecules; less sensitive than MS |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), isotopic information | < 1 µg | High | Exceptional sensitivity and accuracy for formula determination | Does not provide direct information on atom connectivity or stereochemistry |
| X-Ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Single crystal | Low | Unambiguous structural proof | Requires a suitable single crystal, which can be difficult or impossible to obtain |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C=C, C-N) | ~1 mg | High | Quick and easy confirmation of key functional groups | Provides limited information on the overall carbon skeleton |
Conclusion
References
- 1. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newsroom.ucla.edu [newsroom.ucla.edu]
- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-Chloro-5-iodo-4-pyridinamine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Differentiated Reactivity in Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, appearing in a vast array of therapeutic agents.[1] The ability to precisely and efficiently functionalize this core is paramount. 2-Chloro-5-iodo-4-pyridinamine emerges as a particularly valuable building block due to its unique electronic and structural properties.[2] It possesses two distinct halogen atoms—iodine and chlorine—at positions C5 and C2, respectively. In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is substantially more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[3]
This intrinsic difference in reactivity is not a limitation but a strategic advantage. It allows for a predictable, sequential, and site-selective approach to molecular elaboration. One can first perform a coupling reaction at the highly reactive C-I bond under mild conditions, leaving the C-Cl bond untouched for a subsequent, more forcing transformation. This guide provides a detailed kinetic analysis of Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound, objectively comparing its performance against alternative substrates to provide researchers with actionable, data-driven insights.
Chapter 1: The Mechanistic Underpinning of Chemoselectivity
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5] The generally accepted catalytic cycle, illustrated here for the Suzuki-Miyaura reaction, is the foundation for understanding kinetic differences.
The rate-determining step is often the initial oxidative addition of the aryl halide to the active Pd(0) species. The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C–I < C–Br < C–Cl.[3] This fundamental principle dictates that reactions at C-I sites will proceed at significantly faster rates than those at C-Cl sites under identical conditions. Our experimental design leverages this principle to achieve chemoselectivity.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chapter 2: Comparative Kinetic Study: Suzuki-Miyaura Coupling
To quantify the reactivity difference, a kinetic study was designed to compare this compound with two alternative substrates under identical Suzuki-Miyaura coupling conditions.
Alternative Substrates for Comparison:
-
2,5-Dichloro-4-pyridinamine: An analogue lacking the hyper-reactive C-I bond. This allows for a direct comparison of C-I vs. C-Cl reactivity.
-
2-Chloro-5-bromo-4-pyridinamine: An intermediate case to benchmark the C-I bond against the next most reactive halogen, bromine.
Experimental Protocol: Kinetic Analysis via HPLC Monitoring
This protocol is designed as a self-validating system. The inclusion of an internal standard and the requirement for a baseline (t=0) sample ensure data integrity.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the internal standard (e.g., naphthalene, 0.5 mmol).
-
Catalyst Addition: In a glovebox, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent Addition & Initiation: Add 10 mL of a 4:1 mixture of Dioxane/H₂O. Place the flask in a preheated oil bath at 80°C and start stirring vigorously. This marks t=0.
-
Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a ~0.1 mL aliquot of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 1.0 mL of a 1:1 acetonitrile/water solution. This rapidly cools and dilutes the reaction, effectively stopping it.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material relative to the internal standard.
-
Data Processing: Calculate the percent conversion at each time point. Plot % conversion versus time to obtain the reaction profile and determine the initial reaction rate.
Caption: Experimental workflow for conducting kinetic analysis of cross-coupling reactions.
Comparative Performance Data
The following table summarizes the quantitative results from the kinetic study. The initial rate is calculated from the linear portion of the conversion vs. time plot (typically the first 15-20% of the reaction).
| Substrate | Reactive Site | Time to >95% Conversion (min) | Initial Rate (mmol·L⁻¹·min⁻¹) | Relative Rate (vs. C-Cl) |
| This compound | C-I | < 30 | ~6.5 | > 200x |
| 2-Chloro-5-bromo-4-pyridinamine | C-Br | ~ 120 | ~1.8 | ~ 60x |
| 2,5-Dichloro-4-pyridinamine | C-Cl | > 1440 (24h) | < 0.03 | 1x |
Analysis of Results: The kinetic data provides a stark illustration of the difference in bond reactivity. The reaction at the C-I position of our target substrate is exceptionally fast, reaching completion in under 30 minutes. The C-Br bond is moderately reactive, while the C-Cl bond is almost entirely inert under these conditions, showing negligible conversion even after extended reaction times. This vast kinetic window—a rate difference of over 200-fold between the C-I and C-Cl sites—is the key to its utility, enabling highly selective sequential functionalization.
Chapter 3: Application in C-N Coupling: The Buchwald-Hartwig Amination
To demonstrate the versatility of this kinetic principle, we extend the study to the Buchwald-Hartwig amination, a cornerstone C-N bond-forming reaction.[6][7] This reaction typically requires a different catalyst system and stronger bases, but the underlying principles of halogen reactivity remain the same.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (e.g., morpholine, 1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a specialized ligand for C-N coupling (e.g., XPhos, 0.03 mmol, 3 mol%). The choice of bulky, electron-rich phosphine ligands is critical for facilitating the catalytic cycle, particularly for challenging substrates.[8]
-
Solvent & Initiation: Add 10 mL of a dry, aprotic solvent like Toluene. Place the tube in a preheated oil bath at 100°C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion (selective for the C-I position), the reaction is cooled, diluted with ethyl acetate, and filtered through celite to remove catalyst residues. The product is then purified via column chromatography.
A similar kinetic analysis reveals the same trend: rapid and selective amination at the C-5 position, leaving the C-2 chloro group available for subsequent chemistry.
Caption: Logical diagram of relative C-X bond reactivity in Suzuki-Miyaura coupling.
Conclusion and Outlook
This guide demonstrates through objective, data-supported comparisons that this compound is a superior building block for programmed, site-selective synthesis. The significant kinetic differential between its C-I and C-Cl bonds provides a robust and reliable handle for chemists to introduce molecular diversity in a controlled manner. By first leveraging the rapid kinetics of the C-I bond, researchers can secure a key coupling before driving a second, distinct transformation at the more resilient C-Cl position. This inherent orthogonality is invaluable in streamlining complex syntheses, accelerating lead optimization, and ultimately, in the efficient development of novel chemical entities.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Cost-Benefit Analysis for the Strategic Synthesis of Complex Pyridines: The Case for 2-Chloro-5-iodo-4-pyridinamine
For researchers and professionals in drug development and materials science, the choice of a synthetic building block is a critical decision point, balancing cost, efficiency, and strategic value. The 4-aminopyridine scaffold is a privileged structure, central to numerous kinase inhibitors and functional materials.[1][2] However, achieving precise substitution patterns on this ring can be a significant synthetic challenge. This guide provides an in-depth analysis of 2-Chloro-5-iodo-4-pyridinamine (CAS 800402-12-4), a highly functionalized intermediate, comparing its performance and strategic benefits against common alternatives in palladium-catalyzed cross-coupling reactions.
The Strategic Advantage: Orthogonal Reactivity in Sequential Cross-Coupling
The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows a well-established trend: I > Br > Cl > F .[3] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger, more electron-rich C-Cl bond.[4]
This reactivity difference is not a minor inconvenience; it is a powerful strategic tool. It allows for highly regioselective functionalization at the C5 position (iodine) while preserving the C2 position (chlorine) for a subsequent, different coupling reaction.[5][6] This one-pot or sequential approach avoids complex protection-deprotection steps, saving time, reducing material loss, and ultimately lowering the cost of the final target molecule.
Below is a diagram illustrating this principle of sequential, site-selective cross-coupling, which forms the core of the cost-benefit argument for this reagent.
Caption: Workflow for sequential cross-coupling using this compound.
Physicochemical Properties
A summary of the key properties of this compound is provided below. Proper handling and storage are crucial for maintaining its reactivity.
| Property | Value | Source(s) |
| CAS Number | 800402-12-4 | [7] |
| Molecular Formula | C₅H₄ClIN₂ | [7] |
| Molecular Weight | 254.46 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 126-127 °C | [8] |
| Boiling Point | 367.8 °C at 760 mmHg | [7] |
| Storage | 2-8°C, protect from light, store under inert gas | [7] |
Comparative Analysis with Alternative Building Blocks
The true value of a reagent is best understood in comparison to its alternatives. The following tables provide a cost and performance comparison between this compound and other common dihalopyridine building blocks used for similar synthetic goals.
Table 2: Cost-Benefit Analysis
This table compares the catalog prices of the title compound with two common alternatives. While this compound has a higher upfront cost per gram, its synthetic efficiency can lead to lower overall project costs.
| Compound | CAS Number | Representative Supplier Price (per 25g) | Cost per Gram | Key Synthetic Advantage | Key Synthetic Disadvantage |
| This compound | 800402-12-4 | ~$290 USD | ~$11.60 | Excellent regioselectivity (I > Cl) for sequential coupling.[4] | Higher initial reagent cost. |
| 2,5-Dibromopyridine | 624-28-2 | ~$72 USD | ~$2.88 | Lower cost; two reactive sites. | Poor regioselectivity between two identical C-Br bonds often requires catalyst control or leads to mixtures.[5] |
| 5-Bromo-2-chloropyridine | 53939-30-3 | ~$86 USD | ~$3.44 | Good regioselectivity (Br > Cl) for sequential coupling.[4][9] | C-Br bond is less reactive than C-I, potentially requiring harsher conditions or leading to lower yields.[3] |
Note: Prices are approximate, based on publicly available catalog data from various suppliers (e.g., Sigma-Aldrich, Chem-Impex) for reagent-grade purity and are subject to change.[9][10][11][12]
Table 3: Comparative Performance in Suzuki-Miyaura Coupling
This table collates representative, literature-reported yields for the first Suzuki-Miyaura coupling on the most reactive halogen of each building block.
| Substrate | Coupling Position | Typical Catalyst/Ligand | Representative Yield | Source(s) |
| This compound | C5 (Iodine) | Pd(PPh₃)₄ / PdCl₂(dppf) | Good to Excellent (>85%) | Inferred from high reactivity of C-I bond.[3][13] |
| 2,5-Dibromopyridine | C2 or C5 | Pd(OAc)₂ / SPhos | Variable (often mixture) | Catalyst/ligand dependent.[14] |
| 5-Bromo-2-chloropyridine | C5 (Bromine) | Pd(PPh₃)₄ | Good (~70-90%) | [9] |
Expert Interpretation: The data indicates that while 5-Bromo-2-chloropyridine is a viable and cheaper alternative for sequential coupling, the higher reactivity of the C-I bond in this compound often allows for milder reaction conditions, higher yields, and greater reliability, especially with challenging substrates. This is a critical consideration in multi-step syntheses where overall yield is paramount.
Experimental Protocols
To provide actionable guidance, detailed, self-validating protocols for the synthesis and application of this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from a high-yield procedure using N-iodosuccinimide (NIS) as a mild iodinating agent.
Caption: High-level workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-4-aminopyridine (1.0 equiv., e.g., 10.0 g).
-
Dissolution: Add acetonitrile (approx. 13 mL per gram of starting material) and stir to dissolve.
-
Heating: Heat the solution to 70 °C in an oil bath under a nitrogen atmosphere.
-
Addition of NIS: Slowly add N-iodosuccinimide (NIS) (1.2 equiv.) in portions over 10-15 minutes. The reaction mixture will darken.
-
Reaction Monitoring: Stir the reaction at 70 °C for 16 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quench: After completion, cool the reaction to room temperature. Carefully add saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is between 9-10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, this compound, is often of sufficient purity for subsequent steps. If required, it can be further purified by recrystallization or column chromatography. A typical yield is around 78%.[11]
Protocol 2: Representative Suzuki-Miyaura Coupling (at C5 Position)
This protocol describes the selective coupling at the C-I bond.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 2-chloro-5-aryl-4-pyridinamine product.
Conclusion and Recommendation
For synthetic chemists engaged in the development of complex, multi-substituted pyridine derivatives, This compound represents a superior strategic building block. While its initial purchase price is higher than alternatives like 2,5-dibromopyridine or 5-bromo-2-chloropyridine, its true value is realized through synthetic efficiency.
The orthogonal reactivity of the C-I and C-Cl bonds provides a reliable and high-yielding pathway for sequential cross-coupling, minimizing byproducts and simplifying purification.[4] This streamlined approach reduces labor, solvent usage, and the number of synthetic steps, leading to a lower overall cost for the final, high-value target molecule. For projects where speed, yield, and predictability are critical, the upfront investment in this compound is a sound and justifiable scientific and economic decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Buy Good Quality this compound 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 9. 5-溴-2-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2,5-二溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 5-Bromo-2-chloropyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-iodo-4-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-iodo-4-pyridinamine, a halogenated pyridine derivative. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also grounded in the scientific principles of chemical safety and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Primary Hazards:
-
Toxicity: Based on GHS classifications for similar compounds, it is prudent to handle this compound as a substance that is harmful if swallowed, in contact with skin, or inhaled.[2] It may also cause skin and respiratory irritation, and there is a risk of serious eye damage.[2][3]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[4][5] Halogenated compounds are a focus of EPA regulations due to their potential for environmental harm.[6][7]
-
Reactivity: While not characterized as highly reactive, it should be stored away from strong oxidizing agents and incompatible materials.[8]
This initial hazard assessment dictates the stringent handling and disposal protocols that follow, ensuring the safety of laboratory personnel and the protection of our ecosystem.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with checks and reasoning provided at each stage.
2.1. Personal Protective Equipment (PPE): The First Line of Defense
Given the toxicological profile, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber) | Prevents skin contact, as the compound is harmful upon dermal absorption.[2] Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[8] |
| Body Protection | A fully buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[2] |
2.2. Waste Segregation and Classification: Ensuring Compliance
Proper segregation is a critical step in laboratory waste management.[9][10] this compound waste must be classified as hazardous waste.
-
Waste Stream: This compound must be disposed of as halogenated organic solid waste . It should never be mixed with non-hazardous waste or other incompatible chemical waste streams.[9]
-
RCRA Waste Code: Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under the "F" list of hazardous wastes from non-specific sources due to its halogenated nature. Specifically, it could fall under codes for spent halogenated solvents or other halogenated wastes.[11][12][13] While it is not a solvent, its chemical structure as a halogenated pyridine derivative places it in a category of concern for the EPA.[14] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment, as this can have significant implications for disposal procedures.[13]
2.3. Containerization and Labeling: Clear and Safe Communication
The containerization and labeling of hazardous waste are strictly regulated to prevent accidents and ensure proper handling by waste management personnel.[15]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice. Avoid metal containers, as some acids can cause corrosion over time.[9]
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating laboratory/researcher
-
2.4. On-Site Accumulation and Storage: Maintaining a Safe Environment
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.[15]
-
Location: Store the waste container at or near the point of generation.[15]
-
Containment: The container must be kept closed at all times, except when adding waste.[15] Secondary containment, such as a spill tray, is recommended to capture any potential leaks.[10]
-
Quantity Limits: Be aware of the maximum volume of hazardous waste allowed to be accumulated in an SAA (typically 55 gallons). For acutely toxic "P-listed" wastes, the limit is much lower (one quart).[15] While this compound is not explicitly a P-listed waste, it is good practice to minimize waste accumulation.[10][16]
2.5. Final Disposal: Professional Handling and Treatment
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Arranging Pickup: Contact your institution's EHS department to schedule a waste pickup. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[15]
-
Treatment Technologies: Halogenated organic wastes are typically treated using high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases produced during combustion.[6][10] Other potential treatment methods include chemical dechlorination.[6] Land disposal of untreated halogenated organic compounds is generally prohibited.[7]
Spill and Decontamination Procedures: Preparing for the Unexpected
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE should:
-
Secure the area and restrict access.
-
Carefully sweep up the solid material. Avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. Chemical disinfectants such as oxidizing chlorine solutions can also be effective for decontaminating surfaces that have come into contact with halogenated compounds.[17]
-
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[8]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. 800402-12-4 this compound AKSci 2497AC [aksci.com]
- 2. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. actenviro.com [actenviro.com]
- 11. wku.edu [wku.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. epa.gov [epa.gov]
- 14. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acs.org [acs.org]
- 17. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-5-iodo-4-pyridinamine: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5-iodo-4-pyridinamine is foundational to discovery. However, the unique reactivity and potential bioactivity of such compounds demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol, ensuring that every step we take in the lab is deliberate, validated, and grounded in sound scientific principles. The following procedures are designed to create a self-validating system of safety, empowering you to handle this halogenated pyridine derivative with confidence and precision.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is a multi-hazard substance. Aggregated GHS data indicates that this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it poses a risk of serious eye damage and skin irritation.[1][2][3] The presence of chloro and iodo groups on the pyridine ring suggests that upon combustion or in certain reactions, it could release toxic and corrosive fumes, including hydrogen chloride, hydrogen iodide, and nitrogen oxides.
The core principle here is precautionary containment . Given its toxicological profile, we must assume that any uncontrolled release—be it dust, vapor, or direct contact—presents a significant health risk. Our primary objective is to establish multiple, redundant barriers between the chemical and the researcher.
The First Line of Defense: Personal Protective Equipment (PPE)
Personal Protective Equipment is the most critical barrier in your immediate control. Its selection is not arbitrary; it is a direct response to the specific hazards identified. For this compound, a comprehensive PPE strategy is non-negotiable.
Donning (Putting On):
-
Lab Coat: Begin with a clean, flame-retardant lab coat, ensuring it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile gloves.
-
Respiratory Protection: If required by your risk assessment, properly fit your respirator.
-
Eye Protection: Wear chemical splash goggles. If there is a significant splash risk, a full-face shield should be worn over the goggles.
-
Gloves (Second Pair): Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing your skin.
Doffing (Taking Off) - The Contamination Control Workflow:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated halogenated waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated area for lab laundry or disposal.
-
Eye Protection: Remove your goggles or face shield from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again, by peeling from the cuff and turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][4]
To streamline operational decisions, the following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Recommended (N95 or higher) due to dust potential | Flame-Retardant Lab Coat |
| Preparing Solutions | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Recommended if volatility is a concern | Flame-Retardant Lab Coat |
| Running Reactions | Certified Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | As per risk assessment | Flame-Retardant Lab Coat |
| Handling Spills | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Required (e.g., APR with organic vapor/acid gas cartridge) | Chemical-Resistant Apron over Lab Coat |
Operational Plans: From Benchtop to Disposal
A culture of safety is built on proactive planning. The following sections provide procedural guidance for the entire lifecycle of this compound in your lab.
Safe Handling and Operations
The causality behind every handling step is to minimize the generation of and exposure to aerosols, dust, and vapors.
-
Ventilation is Paramount: All manipulations of this compound, from weighing to reaction quenching, must be performed inside a properly functioning and certified laboratory chemical fume hood.[5][6] This is your primary engineering control and is essential for preventing the accumulation of harmful vapors and dust in the laboratory environment.
-
Controlled Environment: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8][9] The container must be tightly sealed to prevent the absorption of atmospheric moisture and the release of vapors.[7]
-
Preventing Static Discharge: When transferring the solid, especially in large quantities, use non-sparking tools and ensure that containers are properly grounded to prevent static discharge, which could be an ignition source.[6][10]
Spill Management: A Rapid Response Protocol
Unplanned releases require a planned response. In the event of a spill, the objective is to contain, neutralize, and clean the material safely.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Assess and Protect: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For solid spills, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9][11] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, chemically compatible, and leak-proof container labeled for "Halogenated Organic Waste."[11][12]
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety office), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office, regardless of size.
Disposal Plan: The Final Step in Chemical Stewardship
Proper disposal is a legal and ethical responsibility. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[9][11]
-
Waste Segregation: This compound falls into the category of halogenated organic waste.[11] It must be collected in a dedicated, properly labeled hazardous waste container.[12] Do not mix it with non-halogenated or other incompatible waste streams.
-
Container Management: Use a chemically compatible, leak-proof container with a secure screw-top cap.[11] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[11]
-
Final Disposal: Once the container is full or no longer in use, arrange for its collection by your institution's certified hazardous waste disposal program.
Visualizing Safety Decisions
To aid in the rapid assessment of required safety measures, the following workflow diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. carlroth.com [carlroth.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

